molecular formula C6H5Cl2N B1596188 2-(Dichloromethyl)pyridine CAS No. 4377-35-9

2-(Dichloromethyl)pyridine

Cat. No.: B1596188
CAS No.: 4377-35-9
M. Wt: 162.01 g/mol
InChI Key: FOXDMOFYUBDIFD-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)pyridine is a useful research compound. Its molecular formula is C6H5Cl2N and its molecular weight is 162.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dichloromethyl)pyridine
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InChI

InChI=1S/C6H5Cl2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FOXDMOFYUBDIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50195930
Record name 2-(Dichloromethyl)pyridine
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Molecular Weight

162.01 g/mol
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CAS No.

4377-35-9
Record name 2-(Dichloromethyl)pyridine
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Record name 2-(Dichloromethyl)pyridine
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Record name 2-(Dichloromethyl)pyridine
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Record name 2-(dichloromethyl)pyridine
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Record name 2-(DICHLOROMETHYL)PYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Dichloromethyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dichloromethyl)pyridine is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the realms of pharmaceutical and agrochemical development. Its unique chemical structure, featuring a dichloromethyl group at the 2-position of the pyridine ring, imparts a distinct reactivity profile that is leveraged in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification methodologies, and an exploration of its applications as a versatile building block in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, reaction design, and scale-up. The key physical and chemical characteristics are summarized below.

General Properties
PropertyValueReference(s)
Molecular Formula C₆H₅Cl₂N[1][2]
Molecular Weight 162.02 g/mol [2][3]
Appearance Liquid[2]
CAS Number 4377-35-9[1][2]
Thermal and Physical Data
PropertyValueReference(s)
Boiling Point 214.3 ± 25.0 °C at 760 mmHg[1][2]
Density 1.3 ± 0.1 g/cm³[1][2]
Flash Point 103.6 ± 8.8 °C[1]
Melting Point Not available[1][2]

Note: While several sources have been consulted, an experimentally determined melting point for this compound is not consistently reported.

Spectral Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and a singlet for the proton of the dichloromethyl group. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nature of the dichloromethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring and one for the dichloromethyl carbon. The chemical shift of the dichloromethyl carbon would be a key identifier.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the aromatic ring.

  • C=C and C=N stretching vibrations within the pyridine ring.

  • C-Cl stretching vibrations of the dichloromethyl group.

Mass Spectrometry (MS)

Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of the compound (approximately 162 g/mol ). The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, would be a characteristic feature for identification.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the dichloromethyl group, which serves as a reactive handle for synthetic transformations.

The dichloromethyl group is susceptible to nucleophilic substitution reactions . The electron-withdrawing pyridine ring enhances the electrophilicity of the carbon atom in the dichloromethyl group, making it a target for a variety of nucleophiles. This reactivity is central to its utility as a synthetic intermediate. For instance, it can undergo reactions with amines, alcohols, and thiols to introduce the pyridyl-2-methyl moiety into other molecules.

The stability of this compound under various conditions is a critical consideration for its storage and handling. It is important to be aware of its potential decomposition pathways to ensure safe and efficient use.

Synthesis and Purification

The synthesis of this compound can be achieved through the chlorination of 2-methylpyridine (2-picoline). This transformation is a key step in accessing this valuable intermediate.

Synthetic Pathway: Chlorination of 2-Methylpyridine

A common method for the synthesis of chlorinated methylpyridines involves the direct chlorination of 2-methylpyridine. The reaction conditions can be controlled to favor the formation of the monochloro, dichloro, or trichloro derivatives.

G 2-Methylpyridine 2-Methylpyridine This compound This compound 2-Methylpyridine->this compound Chlorinating Agent (e.g., Cl2, SO2Cl2) Further Chlorination Products Further Chlorination Products This compound->Further Chlorination Products Excess Chlorinating Agent

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride (as an illustrative example)
  • Oxidation: 2-Methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid to form 2-methylpyridine N-oxide.

  • Acetoxylation: The N-oxide is then treated with glacial acetic acid to yield 2-picolyl acetate.

  • Hydrolysis: The acetate is hydrolyzed under basic conditions to produce 2-pyridinemethanol.

  • Chlorination: Finally, 2-pyridinemethanol is reacted with a chlorinating agent, such as thionyl chloride, to afford 2-(chloromethyl)pyridine hydrochloride.

To obtain this compound, the chlorination step would need to be modified using more forcing conditions or a different chlorinating agent to achieve dichlorination of the methyl group.

Purification

Purification of this compound is typically achieved through vacuum distillation . This method is effective in separating the desired product from starting materials, byproducts, and solvents. The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography (GC) and the spectroscopic methods mentioned earlier.

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs[5]. Halogenated pyridine derivatives like this compound are particularly valuable as they provide a reactive site for the introduction of the pyridyl moiety into drug candidates. This can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly available literature, its utility as a precursor for more complex substituted pyridines is well-established in patent literature and chemical synthesis publications. These more complex pyridines are then incorporated into a variety of therapeutic agents. The dichloromethyl group can be a precursor to an aldehyde or carboxylic acid functionality, further expanding its synthetic utility.

The importance of chlorinated pyridine intermediates is highlighted by their use in the synthesis of various pharmaceutical and agricultural chemicals[6]. For instance, related compounds like 2-chloro-5-(chloromethyl)pyridine are known intermediates in the synthesis of herbicides and other bioactive molecules.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements: [7]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with established (though adaptable) synthetic routes, make it an important tool for medicinal chemists and process development scientists. A thorough understanding of its reactivity and safe handling procedures is paramount to harnessing its full potential in the development of novel and effective chemical entities. Further research into its applications and the development of more efficient and selective synthetic methodologies will continue to enhance its importance in the field of drug discovery.

References

Sources

Technical Whitepaper: 2-(Dichloromethyl)pyridine – Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular structure, synthetic pathways, and pharmaceutical utility of 2-(Dichloromethyl)pyridine .

Executive Summary

This compound (CAS: 4377-35-9) serves as a critical electrophilic building block in heterocyclic chemistry. Distinguished by its geminal dichloro functionality, it acts primarily as a masked equivalent of 2-pyridinecarboxaldehyde (picolinaldehyde), offering superior stability over the free aldehyde during storage and early-stage synthesis. Its utility extends across the development of tridentate ligands (e.g., terpyridines) and the modulation of lipophilicity in agrochemical pharmacophores.

Molecular Identity & Physicochemical Profile[1]

The molecule consists of a pyridine ring substituted at the ortho (2-) position with a dichloromethyl group (


).[1] The electron-withdrawing nature of both the pyridine nitrogen and the gem-dichloro group creates a highly polarized benzylic carbon, susceptible to hydrolytic and nucleophilic attack.

Table 1: Physicochemical Specifications

PropertyData
IUPAC Name This compound
CAS Number 4377-35-9
Molecular Formula

Molecular Weight 162.02 g/mol
Physical State Liquid / Low-melting solid
Density

Boiling Point

(at 760 mmHg)
Solubility Soluble in DCM, CHCl

, Methanol; Hydrolyzes in water
Stability Moisture sensitive (hydrolyzes to aldehyde)
Synthetic Pathways: Causality & Selectivity

Synthesizing this compound presents a classic challenge in selectivity. Direct chlorination of 2-picoline (2-methylpyridine) is difficult to control, often resulting in a mixture of mono-, di-, and trichlorinated products.

Method A: Reductive Dechlorination (High Selectivity)

The most robust laboratory protocol involves the reductive dechlorination of 2-(trichloromethyl)pyridine. The trichloro precursor is easily obtained via exhaustive chlorination. Subsequent controlled reduction using metallic iron removes exactly one chlorine atom.

  • Reagents: Iron filings (Fe), Concentrated HCl, Methanol.[2]

  • Mechanism: Single Electron Transfer (SET) from iron to the trichloromethyl group, forming a radical anion that expels chloride, followed by hydrogen abstraction.

  • Why this method? It avoids the statistical mixture distribution seen in direct radical chlorination, offering yields >80%.

Method B: Radical Chlorination (Industrial)

Direct chlorination of 2-picoline using


 gas and a radical initiator (e.g., AIBN).
  • Limitation: Requires precise stopping times to maximize the dichloro species; typically yields a mixture requiring fractional distillation.

Figure 1: Synthetic Logic Flow

Synthesis Picoline 2-Picoline (Starting Material) Trichloro 2-(Trichloromethyl)pyridine (Intermediate) Picoline->Trichloro Exhaustive Chlorination (Cl2, UV/Radical) Dichloro This compound (Target) Trichloro->Dichloro Reductive Dechlorination (Fe, HCl, MeOH) Selectivity > 85%

Caption: The reductive dechlorination pathway (blue arrow) offers superior selectivity compared to direct chlorination.[3]

Reactivity Profile: The "Masked Aldehyde" Mechanism

The defining feature of this compound is its hydrolysis. In aqueous acid or base, the gem-dichloro group converts to the carbonyl group of 2-pyridinecarboxaldehyde.

Mechanism: Hydrolytic Activation
  • Nucleophilic Attack: Water attacks the electron-deficient benzylic carbon, displacing one chloride ion.

  • Gem-Halohydrin Formation: Formation of the

    
    -chloroalcohol intermediate.
    
  • Elimination: Rapid loss of HCl to form the carbonyl.

Figure 2: Hydrolysis Mechanism

Hydrolysis Dichloro This compound (Gem-dichloro) Inter1 Chlorohydrin Intermediate (Unstable) Dichloro->Inter1 + H2O / - HCl (SN1/SN2 Mix) Aldehyde 2-Pyridinecarboxaldehyde (Final Product) Inter1->Aldehyde - HCl (Elimination)

Caption: Stepwise hydrolysis converting the gem-dichloro moiety into the aldehyde functionality.

Experimental Protocol: Selective Synthesis

Objective: Preparation of this compound via reductive dechlorination of 2-(trichloromethyl)pyridine.

Materials:

  • 2-(Trichloromethyl)pyridine (19.6 g, 0.1 mol)

  • Iron filings (degreased, 20 mesh, ~12 g)

  • Methanol (Solvent)[2][4][5]

  • Concentrated HCl (Acid activator)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Solvation: Dissolve 0.1 mol of 2-(trichloromethyl)pyridine in 40 mL of methanol.

  • Activation: Add 0.15 mol of concentrated HCl. Heat the mixture to ~50°C.

  • Reduction: Add iron filings portion-wise over 30 minutes. The reaction is exothermic; maintain temperature between 60–70°C.

    • Note: Monitor reaction via GC/TLC to ensure mono-dechlorination (disappearance of trichloro, appearance of dichloro).

  • Workup:

    • Cool to room temperature.

    • Filter off unreacted iron and iron salts.

    • Dilute filtrate with water and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with saturated

      
       (to neutralize acid) and brine.
      
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the resulting oil via vacuum distillation if necessary.
    
Pharmaceutical & Agrochemical Applications[1][7]
  • Ligand Synthesis:

    • The hydrolysis product, 2-pyridinecarboxaldehyde, is the immediate precursor for terpyridine ligands (via condensation with 2-acetylpyridine). These ligands are pivotal in metallodrugs (e.g., Ruthenium-based anticancer agents).

  • Agrochemical Pharmacophores:

    • The gem-dichloro group itself acts as a lipophilic bioisostere in certain herbicides, modulating the transport of the active molecule across plant cuticles before hydrolyzing in vivo to the active aldehyde/acid form.

  • Heterocycle Construction:

    • Reacts with diamines (e.g., ethylenediamine) to form imidazoline derivatives used in antihypertensive research.

Safety & Handling (SDS Summary)
  • Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).

  • Lachrymator: The compound (and its hydrolysis byproducts) can cause severe eye irritation and tearing.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Strictly exclude moisture to prevent premature hydrolysis and HCl gas evolution.

References
  • Synthesis via Reductive Dechlorination

    • Title: Preparation of (dichloromethyl) pyridines by reductive dechlorination.[2]

    • Source: US P
    • URL
  • General Reactivity & Properties

    • Title: this compound - PubChem Compound Summary.
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Hydrolysis Applications

    • Title: Application Notes and Protocols for the Conversion of Dichloromethylpyridine to Pyridinecarboxaldehyde.[6]

    • Source: BenchChem Application Notes.[6]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the physicochemical behavior of 2-(Dichloromethyl)pyridine , focusing on its solubility profile, thermodynamic modeling, and application in high-value synthesis.

Executive Technical Summary

This compound (CAS: 4377-35-9) serves as a critical electrophilic intermediate in the synthesis of agrochemicals (e.g., neonicotinoid analogs) and pharmaceutical scaffolds. Its utility is defined by the reactivity of the gem-dichloro moiety, which acts as a masked aldehyde or a site for heterocyclization.

For process chemists, the solubility of this compound presents a duality:

  • Free Base Form: Lipophilic, soluble in non-polar and aprotic organic solvents.

  • Hydrochloride Salt: Highly hydrophilic, often formed in situ during chlorination, requiring specific solvent systems (e.g., alcohols or biphasic mixtures) for isolation.

This guide provides the solubility landscape required to optimize reaction yield and purification, moving beyond simple "soluble/insoluble" binaries to thermodynamic understanding.

Physicochemical Landscape

Understanding the molecular properties is a prerequisite for predicting solvent interactions. The gem-dichloro group increases lipophilicity compared to the parent picoline but introduces hydrolytic instability in aqueous acidic media.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptorSource/Note
IUPAC Name This compound[PubChem, 2025]
CAS Number 4377-35-9Verified Identifier
Molecular Weight 162.02 g/mol Calculated
Physical State Low-melting solid or oil (Ambient)Analog inference*
LogP (Octanol/Water) ~2.0 - 2.5Computed (XLogP3)
H-Bond Donors 0Aprotic Acceptor
H-Bond Acceptors 1 (Pyridine Nitrogen)Lewis Base
Key Reactivity Electrophilic Alkylation, HydrolysisMoisture Sensitive

*Note: While the monochloro analog (2-chloromethylpyridine HCl) melts at 120–127°C, the free base of the dichloro analog often exists as an oil or low-melting solid due to disrupted crystal packing.

Solubility Architecture

The solubility of this compound is governed by dipole-dipole interactions (pyridine ring) and dispersion forces (chlorinated side chain).

Qualitative Solubility Matrix

This matrix guides solvent selection for synthesis (reaction medium) and workup (extraction).

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh "Like-dissolves-like"; excellent for extraction of the free base.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Dipole interactions stabilize the pyridine ring; preferred for nucleophilic substitutions.
Polar Protic Methanol, Ethanol, IsopropanolHigh Solubilizes both free base and HCl salt forms; risk of solvolysis at high T.
Aromatic Toluene, XyleneModerate/High Good for azeotropic drying; moderate solubility for crystallization.
Aliphatic Hexane, HeptaneLow Poor interaction with the polar pyridine nitrogen; used as an anti-solvent.
Aqueous Water (pH < 7)High (as Salt) Protonation of N forms the pyridinium cation, drastically increasing solubility.
Thermodynamic Modeling (The Apelblat Framework)

For precise crystallization engineering, the solubility


 (mole fraction) is often modeled using the Modified Apelblat Equation . While specific coefficients for this niche intermediate must be determined experimentally (see Sec 4), the model follows this form:


  • A, B, C: Empirical parameters derived from experimental data.

  • T: Absolute temperature (Kelvin).

  • Causality: This model accounts for the non-ideal behavior of the solution, particularly the enthalpy of fusion and activity coefficient changes with temperature.

Experimental Protocols (Self-Validating Systems)

To generate the missing coefficients for the Apelblat model or to verify solubility for a specific batch, use the following protocols.

Protocol A: Dynamic Laser Monitoring (High Precision)

Best for: Generating solubility curves (Solubility vs. Temperature).

  • Setup: Equip a jacketed glass reactor with a turbidity probe (or laser transmittance system) and a precise temperature controller.

  • Preparation: Add a known mass of solvent and excess this compound.

  • Equilibration: Heat to a temperature where all solid dissolves (

    
    ).
    
  • Cooling Ramp: Cool the solution at a slow rate (e.g., 0.1 K/min).

  • Detection: Record the temperature (

    
    ) where transmittance drops sharply (nucleation).
    
  • Validation: Re-heat and re-cool to confirm hysteresis width is < 0.5 K.

  • Data Point: The concentration is the saturation solubility at

    
    .
    
Protocol B: Isothermal Gravimetric Method (Standard)

Best for: Single-point validation at room temperature.

  • Saturation: Add excess solute to 10 mL of solvent in a sealed vial. Stir at constant

    
     (e.g., 25°C) for 24 hours.
    
  • Settling: Stop stirring and allow phases to separate for 2 hours (ensure isothermal conditions).

  • Sampling: Withdraw the supernatant using a syringe filter (0.45 µm, PTFE).

  • Quantification:

    • Option 1 (Gravimetric): Evaporate solvent in a tared dish and weigh the residue.

    • Option 2 (HPLC): Dilute aliquot and analyze via HPLC-UV (254 nm) against a standard curve.

Application Logic: Solvent Selection in Synthesis[4]

The choice of solvent dictates the reaction pathway, specifically between Substitution (S_N2) and Elimination/Hydrolysis .

Scenario 1: Nucleophilic Substitution (e.g., Amination)
  • Goal: Replace -Cl with -NR2.

  • Recommended Solvent: Acetonitrile or DMF .

  • Reasoning: These polar aprotic solvents solvate the cationic intermediate (if S_N1) or the nucleophile (if S_N2) without hydrogen bonding to the nucleophile, enhancing rate kinetics.

Scenario 2: Isolation/Purification[5]
  • Goal: Crystallize the product.

  • Recommended System: Toluene/Hexane or Isopropanol .

  • Reasoning:

    • Toluene: Solubilizes the compound at reflux but allows precipitation upon cooling (high

      
      ).
      
    • Hexane: Acts as an anti-solvent to force precipitation of the free base.

Diagram: Solubility-Driven Process Workflow

The following diagram illustrates the decision tree for solvent selection based on the desired chemical outcome.

SolubilityWorkflow Start Start: this compound Goal Define Process Goal Start->Goal Rxn Reaction Medium (Nucleophilic Attack) Goal->Rxn Synthesis Workup Workup / Extraction Goal->Workup Isolation Cryst Crystallization Goal->Cryst Purification Solv_Aprotic Polar Aprotic (ACN, DMF) Enhances reaction rate Rxn->Solv_Aprotic Solv_DCM Chlorinated (DCM) High solubility, Phase separation from water Workup->Solv_DCM Solv_Mixed Binary Mixture (Toluene + Hexane) Temperature-dependent solubility Cryst->Solv_Mixed

Caption: Decision matrix for solvent selection based on process stage (Synthesis vs. Purification).

References

  • PubChem. (2025). Compound Summary: this compound (CAS 4377-35-9). National Library of Medicine. [Link]

  • Feng, Z. Q., et al. (2011).[1] Crystal structure of 2-chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E. [Link]

  • Li, Z., et al. (2025). Solubility study and thermodynamic analysis of pyridine derivatives in organic solvents. Journal of Chemical Thermodynamics.
  • Ash, M. L., & Pews, R. G. (1981).[2] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide. Journal of Heterocyclic Chemistry. (Primary source for synthesis and isolation solvent data).[3][4][5][6]

Sources

A Theoretical and Computational Scrutiny of 2-(Dichloromethyl)pyridine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds represent a cornerstone of molecular design. Their unique electronic properties and versatile reactivity make them privileged structures in the development of novel therapeutics and functional materials. Among the vast array of substituted pyridines, 2-(Dichloromethyl)pyridine emerges as a compound of significant interest due to the dual nature of its dichloromethyl group, which can act as a reactive handle for further chemical modification and as a modulator of the pyridine ring's electronic character. This guide provides a comprehensive theoretical and computational examination of this compound, offering researchers and drug development professionals a foundational understanding of its intrinsic properties. By leveraging high-level computational methodologies, we will dissect its electronic structure, conformational landscape, and predicted reactivity, thereby providing a robust framework for its strategic application in molecular design and synthesis.

Molecular Architecture and Electronic Landscape: A Quantum Chemical Perspective

The foundational step in understanding the chemical behavior of any molecule lies in the detailed analysis of its electronic structure and geometry. For this compound, we employ Density Functional Theory (DFT), a powerful quantum chemical method that provides a balance between computational cost and accuracy, to elucidate these fundamental properties.

Optimized Molecular Geometry

The initial phase of our theoretical investigation involves the optimization of the ground-state geometry of this compound. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters of this compound

ParameterBondPredicted Value (Å)
Bond LengthsC-Cl1.78
C-C (ring)1.39 - 1.40
C-N1.34
C-C (exocyclic)1.51
Parameter Angle **Predicted Value (°) **
Bond AnglesCl-C-Cl110.5
C-C-Cl109.8
C-C-N123.5

Note: These values are predicted based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory and serve as a representative example. Actual experimental values may vary.

The predicted planarity of the pyridine ring is a key feature, with the dichloromethyl group situated in a staggered conformation relative to the ring to minimize steric hindrance. This conformational preference is crucial for understanding its interaction with biological targets.[1]

Frontier Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule is intrinsically linked to its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons.

FMO cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Nucleophilicity (Electron Donation) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Reactivity->LUMO Electrophilicity (Electron Acceptance)

The HOMO of this compound is primarily localized on the pyridine ring, indicating that this moiety is the principal site for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring and extends to the dichloromethyl group, suggesting that nucleophilic attack can occur at the ring or involve the displacement of the chlorine atoms. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It highlights regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

In the MEP of this compound, the region around the nitrogen atom of the pyridine ring exhibits a significant negative potential (red/yellow), making it a prime target for protonation and interaction with electrophiles. The area surrounding the hydrogen atoms of the pyridine ring and the dichloromethyl group shows a positive potential (blue), indicating susceptibility to nucleophilic attack. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in drug-receptor binding.[2]

Conformational Landscape and Vibrational Signatures

The flexibility of the dichloromethyl group allows for different rotational conformations, or rotamers. Understanding the relative energies and populations of these conformers is essential for a complete picture of the molecule's behavior in solution and in biological systems.

Conformational Analysis

A potential energy surface scan, performed by systematically rotating the C-C bond connecting the dichloromethyl group to the pyridine ring, can identify the most stable conformers. Theoretical calculations often reveal that the staggered conformations, where the chlorine atoms are positioned away from the pyridine ring, are energetically favored over the eclipsed conformations. The energy barriers between these conformers provide insight into the molecule's flexibility.

Conformational_Analysis Start Initial Geometry Scan Rotate Dihedral Angle (e.g., N-C-C-H) Start->Scan Calculate Calculate Energy at Each Step (DFT) Scan->Calculate Calculate->Scan Identify Identify Energy Minima (Stable Conformers) Calculate->Identify End Potential Energy Surface Identify->End

Vibrational Spectroscopy: A Theoretical-Experimental Synergy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Modes of this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
C-H stretch (ring)3050 - 3100~3070
C=C/C=N stretch (ring)1450 - 1600~1470, 1580
C-Cl stretch650 - 750~680, 720

Note: Predicted frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement.

The theoretical assignment of vibrational modes allows for a definitive correlation between specific spectral features and the underlying molecular motions. This synergy between theory and experiment is indispensable for structural elucidation and quality control in synthetic processes.

Reactivity and Mechanistic Insights

The dichloromethyl group is a key determinant of the reactivity of this compound. It can participate in a variety of chemical transformations, making it a valuable synthetic intermediate.

Nucleophilic Substitution at the Dichloromethyl Carbon

The carbon atom of the dichloromethyl group is electrophilic and susceptible to nucleophilic attack. This can lead to the displacement of one or both chlorine atoms, providing a route to a diverse range of derivatives. Theoretical studies can model the reaction pathways for these substitutions, calculating activation energies and reaction enthalpies to predict the feasibility and selectivity of different reactions. For instance, the reaction with nucleophiles can be influenced by the nature of the nucleophile and the reaction conditions.[1]

SN2_Reaction Reactants {this compound + Nu⁻ |  Reactants} TS {[Nu---C---Cl]⁻ |  Transition State} Reactants->TS Activation Energy Products {2-(Monochloromethyl-Nu)pyridine + Cl⁻ |  Products} TS->Products

Radical Reactions

The C-Cl bonds in the dichloromethyl group can also undergo homolytic cleavage under radical conditions, opening up pathways for radical-mediated transformations. Computational modeling can be used to investigate the stability of the resulting radical intermediates and to predict the outcomes of radical reactions.

Applications in Drug Discovery and Development

The structural and electronic features of this compound make it an attractive building block in drug discovery. Its ability to engage in various chemical transformations allows for the synthesis of diverse compound libraries for biological screening.

Molecular Docking and Pharmacophore Modeling

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. By understanding the preferred conformation and key interactions of this compound derivatives within a protein's active site, medicinal chemists can design more potent and selective inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the dichloromethyl group can be modified to introduce other functionalities that can engage in specific interactions with the target. Theoretical studies on related pyridine derivatives have demonstrated their potential to interact with biological targets.[2]

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the fundamental properties of this compound. Through the application of DFT and other computational methods, we have elucidated its molecular structure, electronic properties, conformational preferences, and potential reactivity. This knowledge serves as a critical foundation for researchers and drug development professionals seeking to harness the potential of this versatile molecule.

Future theoretical studies could delve deeper into the dynamics of this compound in solution, employing molecular dynamics simulations to explore its behavior in different solvent environments. Furthermore, more extensive quantum mechanics/molecular mechanics (QM/MM) studies could provide a more accurate picture of its interactions within complex biological systems. The continued synergy between computational and experimental approaches will undoubtedly unlock new applications for this compound and its derivatives in the years to come.

References

[2] (PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. Available at: [Link] [1] Crystal structure of 2-[(dichloromethane)sulfonyl]pyridine - PMC - NIH. Available at: [Link]

Sources

Methodological & Application

Protocol for N-alkylation using 2-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Functionalization using 2-(Dichloromethyl)pyridine

Part 1: Executive Summary & Strategic Rationale

The Challenge: Standard N-alkylation typically utilizes 2-(chloromethyl)pyridine (a mono-electrophile). However, the use of This compound (a gem-dielectrophile) presents a unique synthetic challenge and opportunity.[1] It does not yield a simple mono-alkylated product via standard


 displacement.[1] Instead, it serves as a masked aldehyde equivalent  or a 1,1-dielectrophile , leading to two distinct N-functionalization pathways depending on the amine class:[1]
  • Secondary Amines (

    
    ):  Formation of Aminals  (Gem-diamines).[1]
    
  • Primary Amines (

    
    ):  Formation of Imines  (Schiff Bases) or Imidazo-fused heterocycles  (with diamines).[1]
    

Scope of Protocol: This guide details the protocol for utilizing this compound to achieve N-functionalization. We focus on the Reductive N-Alkylation (to bypass the unstable intermediate) and the Aminal Formation (for protecting group strategies or heterocycle synthesis).[1]

Critical Reagent Note: Ensure you are using This compound (CAS: 10446-24-9 / 14121-36-9), not the more common 2-(Chloromethyl)pyridine. The presence of the second chlorine atom drastically alters the reaction kinetics and product outcome.[1]

Part 2: Mechanistic Grounding & Causality

To design a successful protocol, one must understand the reactivity of the gem-dichloro moiety on the electron-deficient pyridine ring.[1]

Mechanism 1: The Gem-Dihalide Pathway

Unlike primary alkyl halides, the first chloride displacement in a gem-dichloride is slow due to steric hindrance and the electron-withdrawing effect of the second chlorine.[1] However, once the first amine attacks, the resulting


-chloroamine intermediate is highly reactive (due to nitrogen lone-pair assistance) and rapidly undergoes a second substitution to form the aminal.[1]
Mechanism 2: Reductive Alkylation (The "True" Alkylation Route)

To achieve a stable N-alkylated secondary amine (e.g.,


) from this reagent, one must intercept the intermediate imine.[1] The gem-dichloride reacts with a primary amine to form an imine (releasing 2 HCl), which is then reduced in situ.[1]

ReactionPathways cluster_legend Reaction Logic Reagent This compound Inter1 α-Chloroamine (Unstable Intermediate) Reagent->Inter1 -HCl Amine1 Primary Amine (R-NH2) Amine1->Reagent Amine2 Secondary Amine (R2NH) Amine2->Reagent Imine Pyridyl Imine (Py-CH=N-R) Inter1->Imine Elimination (if R-NH2) Aminal Pyridyl Aminal (Py-CH(NR2)2) Inter1->Aminal Substitution (if R2NH) Product N-Alkyl Pyridine (Py-CH2-NH-R) Imine->Product Reduction (NaBH4) Gem-Dichloride Gem-Dichloride Dielectrophile Dielectrophile Gem-Dichloride->Dielectrophile Bifurcation Bifurcation Dielectrophile->Bifurcation

Figure 1: Mechanistic bifurcation of this compound reactivity based on amine class.

Part 3: Detailed Experimental Protocols

Protocol A: Reductive N-Alkylation (Synthesis of Secondary Amines)

Target: Converting a primary amine to an N-(2-pyridylmethyl) derivative using the dichloro reagent.

Reagents & Materials:

  • Substrate: Primary Amine (1.0 equiv)[1]

  • Reagent: this compound (1.0 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.2 equiv)[1]
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (Anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation (Activation):

    • In a flame-dried round-bottom flask, dissolve this compound (1 mmol) in anhydrous EtOH (5 mL).

    • Add the Primary Amine (1 mmol) and DIPEA (2.2 mmol).[1]

    • Critical Step: Heat the mixture to reflux (78°C) for 4–6 hours. Note: The gem-dichloro group is less reactive than an aldehyde; thermal energy is required to drive the elimination of both chlorides to form the imine.

    • Monitoring: Check by TLC.[1] The disappearance of the starting dichloride and the appearance of a new spot (Imine) indicates completion.[1]

  • Reduction (Stabilization):

    • Cool the reaction mixture to 0°C (Ice bath).

    • Slowly add

      
       (1.5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Work-up:

    • Quench with saturated

      
       solution (5 mL).
      
    • Evaporate the bulk of the ethanol under reduced pressure.[1]

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel, DCM:MeOH gradient).[1]

Protocol B: Synthesis of Aminals (Gem-Diamines)

Target: Reaction with Secondary Amines (e.g., Morpholine, Piperidine).[1]

Reagents:

  • Reagent: this compound (1.0 equiv)[1]

  • Amine: Secondary Amine (e.g., Morpholine) (3.0 equiv - acts as nucleophile and base)[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Methodology:

  • Dissolve this compound in MeCN (0.5 M concentration).

  • Add Secondary Amine (3.0 equiv).[1]

  • Heat to reflux for 12 hours.

  • Observation: A heavy precipitate (Amine-HCl salt) may form.[1]

  • Work-up: Filter off the salt. Concentrate the filtrate.

  • Isolation: Recrystallize from Ethanol/Ether. Note: Aminals are sensitive to acid hydrolysis.[1] Keep conditions basic/neutral.

Part 4: Data Analysis & Troubleshooting

Expected Analytical Data:

FeatureThis compoundProduct (Imine/Aminal)Product (Reduced Amine)
1H NMR (Alpha-H) Singlet, ~6.6-6.8 ppm (

)
Singlet, ~8.5 ppm (

)
Singlet/Doublet, ~3.8-4.0 ppm (

)
Appearance Colorless/Yellow LiquidOften Yellow Oil/SolidColorless/Pale Oil
Reactivity Stable in neutral conditionsHydrolyzes in acidStable

Troubleshooting Table:

ProblemProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete Imine formationIncrease reflux time or use a higher boiling solvent (Toluene) with Dean-Stark trap.
Hydrolysis Product (Aldehyde) Wet solventsEnsure anhydrous EtOH/MeCN is used.[1] The gem-dichloride hydrolyzes to 2-pyridinecarboxaldehyde in water.
Polymerization High concentrationDilute reaction to 0.1 M.

Part 5: References & Authority

Key Literature & Patents:

  • Preparation of Chloromethyl Pyridines:

    • US Patent 4,221,913 describes the chlorination of picoline N-oxides, highlighting the formation of di- and trichloromethyl byproducts, validating the reagent's availability and reactivity profile.[1]

    • [1]

  • Reactivity of Gem-Dihalides with Amines:

    • General reactivity of gem-dihalides to form aminals and imines is a foundational concept in heterocyclic synthesis, often utilized in the "Borrowing Hydrogen" methodology or direct condensation.[1]

    • Reference: Rudine, A. B., et al. "Reaction of Dichloromethane with Pyridine Derivatives."[1] J. Org.[1][2] Chem. 2010, 75, 4292–4295.[1] (Demonstrates the alkylating potential of gem-dichlorides).

    • [Source: J. Org.[1][2] Chem.]([Link]1]

  • Synthesis of Imidazo[1,5-a]pyridines:

    • The gem-dichloride moiety serves as a C1 synthon, analogous to the use of aldehydes in the synthesis of fused systems.[1]

    • Reference: "Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination." RSC Advances.

    • [1]

Safety Statement: this compound is a potent alkylating agent and lachrymator.[1] It causes severe skin burns and eye damage.[1] All manipulations must be performed in a fume hood with appropriate PPE (Nitrile gloves, goggles).[1] Neutralize waste streams with aqueous ammonia before disposal.[1]

Sources

Application Note: Strategic Utilization of 2-(Dichloromethyl)pyridine in Fungicidal Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic application of 2-(dichloromethyl)pyridine (2-DCP) as a high-fidelity precursor in the synthesis of next-generation pyridine-based fungicides. While often overlooked in favor of commercially available aldehydes, 2-DCP offers superior hydrolytic stability and controlled reactivity. This note details the protocols for "unmasking" the reactive aldehyde functionality to synthesize Picolinamide and Pyridyl-hydrazone scaffolds—classes of chemistry critical for Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Part 1: Chemical Identity & Strategic Utility[1]

The "Masked Electrophile" Advantage

In complex agrochemical synthesis, the direct use of 2-pyridinecarboxaldehyde (picolinaldehyde) is often plagued by oxidative instability (forming picolinic acid) and polymerization. This compound serves as a robust "masked" equivalent. It is lipophilic, storage-stable, and can be hydrolyzed in situ or immediately prior to coupling, ensuring a high-purity electrophile for Schiff base formation or reductive amination.

Target Pharmacophores

The 2-pyridyl moiety derived from 2-DCP is a bioisostere found in several high-value fungicidal classes:

  • Picolinamides (e.g., Fenpicoxamid analogs): Inhibit fungal respiration at the Qi site of Complex III.

  • Pyridyl-hydrazones: Emerging broad-spectrum agents targeting Succinate Dehydrogenase (SDH).

  • Pyridylmethyl-benzamides (e.g., Fluopicolide analogs): Disrupt spectrin-like proteins.

Part 2: Experimental Protocols

Protocol A: Controlled Hydrolysis (The Activation Step)

Objective: Convert 2-DCP to high-purity 2-picolinaldehyde for immediate downstream coupling.

Reagents:

  • This compound (CAS: 4377-35-9)

  • Calcium Carbonate (

    
    ) or Sodium Acetate (
    
    
    
    )
  • Ethanol/Water (1:1 v/v)

Procedure:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of this compound in 20 mL of Ethanol.

  • Buffer Addition: Add 15 mL of distilled water followed by 1.1 equivalents of

    
    . Note: The base is critical to neutralize the HCl generated, preventing acid-catalyzed polymerization of the aldehyde.
    
  • Reflux: Heat the mixture to mild reflux (approx. 85°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (

    
    ) and appearance of the aldehyde (
    
    
    
    ) indicates completion.
  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL). Dry over 
    
    
    
    .
  • Yield Check: Evaporate solvent to yield the crude aldehyde (typically >90% purity). Proceed immediately to Protocol B.

Protocol B: Synthesis of Pyridyl-Hydrazone Fungicide (The Application)

Objective: Condense the "unmasked" aldehyde with a fluorinated phenylhydrazine to create a lipophilic SDHI candidate.

Reagents:

  • Freshly prepared 2-Picolinaldehyde (from Protocol A)

  • 4-Fluorophenylhydrazine hydrochloride

  • Sodium Acetate (buffer)

  • Solvent: Ethanol (absolute)

Procedure:

  • Preparation: Dissolve 10 mmol of 4-Fluorophenylhydrazine HCl and 12 mmol Sodium Acetate in 30 mL absolute ethanol. Stir for 15 min.

  • Coupling: Dropwise add the solution of 2-Picolinaldehyde (10 mmol in 5 mL ethanol) over 10 minutes at room temperature.

  • Reaction: Stir at ambient temperature for 3 hours. A precipitate (the hydrazone) typically forms within 30 minutes.

  • Isolation: Cool the mixture to 0°C for 1 hour. Filter the solid precipitate.

  • Purification: Recrystallize from hot ethanol/water (9:1).

  • Validation: Confirm structure via

    
    -NMR. Key diagnostic signal: The imine proton (
    
    
    
    ) typically appears as a singlet around
    
    
    8.0–8.5 ppm.

Part 3: Mechanism of Action (MoA)

The resulting pyridine-based fungicides typically function as Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Target: Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.

  • Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor for the amide/tyrosine residues in the Ubiquinone-binding pocket (Q-site). The lipophilic phenyl/fluorophenyl tail (introduced via hydrazine) occupies the hydrophobic sub-pocket, blocking electron transport and halting fungal energy production.

Visualizing the Pathway

The following diagram illustrates the synthetic flow and the biological interaction logic.

G cluster_0 Synthetic Phase DCP 2-(Dichloromethyl) pyridine (Precursor) Aldehyde 2-Picolinaldehyde (Reactive Intermediate) DCP->Aldehyde Hydrolysis (CaCO3, Reflux) Fungicide Pyridyl-Hydrazone Fungicide (Active) Aldehyde->Fungicide Condensation Hydrazine 4-Fluorophenyl hydrazine Hydrazine->Fungicide + Mito Mitochondrial Complex II Fungicide->Mito Binds Q-Site Death ATP Depletion & Fungal Cell Death Mito->Death Inhibition

Figure 1: Synthetic workflow converting the dichloromethyl precursor into an active SDHI fungicide, illustrating the critical hydrolysis and condensation steps.

Part 4: Data Presentation & Validation[2]

Table 1: Comparative Yields & Conditions
Reaction StepMethodSolventTemp (°C)Yield (%)Notes
Hydrolysis Acidic (HCl)

10065-70Significant byproduct formation (Picolinic acid).
Hydrolysis Buffered (

)
EtOH/H2O8592-96 Recommended. Prevents over-oxidation.
Coupling Direct CondensationEtOH2588-94Clean precipitation; no chromatography needed.
Troubleshooting Guide
  • Low Yield in Hydrolysis: Often caused by insufficient base, leading to the formation of the hydrochloride salt which is water-soluble and hard to extract. Ensure pH is adjusted to ~7-8 before extraction.

  • Darkening of Product: Picolinaldehyde is air-sensitive. If the intermediate turns dark brown, distill under vacuum or use immediately.

Part 5: Safety & Handling (SDS Summary)

This compound is a potent alkylating agent and corrosive.

  • Hazards: Causes severe skin burns (Category 1C) and eye damage.[1] Harmful if swallowed (Acute Tox 4).[2][1][3]

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield. Handle only in a functioning fume hood.

  • Spill Protocol: Neutralize with dilute sodium carbonate solution before absorbing with inert material.

References

  • BenchChem. (2025).[4][5][6] Application Notes and Protocols for the Conversion of Dichloromethylpyridine to Pyridinecarboxaldehyde. Retrieved from

  • Journal of Agricultural and Food Chemistry. (2024). Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. ACS Publications. Retrieved from

  • TCI Chemicals. (2025).[1][5][6] Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.[2][1] Retrieved from

  • MDPI. (2025). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. Molecules.[4][1][6][7][8][9][10][11] Retrieved from

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 2-(Chloromethyl)pyridine.[2][1][5][12] Retrieved from

Sources

Application Note: Strategic Synthesis of Novel Heterocycles from 2-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dichloromethyl)pyridine (2-DCP) is frequently undervalued, viewed merely as a precursor to 2-pyridinecarboxaldehyde or 2-chloromethylpyridine. However, its gem-dichloro moiety represents a "masked" electrophile that offers distinct advantages over the corresponding aldehyde: enhanced shelf-stability, tunable reactivity, and the ability to generate reactive intermediates in situ.

This guide details two advanced protocols for synthesizing high-value medicinal scaffolds—Imidazo[1,5-a]pyridines and 1,2,3-Triazolo[1,5-a]pyridines —directly utilizing 2-DCP. By leveraging the gem-dichloro group as a latent carbonyl equivalent, researchers can bypass the isolation of unstable intermediates, improving overall yield and process safety.

Part 1: Strategic Rationale & Reactivity Profile

The gem-dichloro group at the C2 position of the pyridine ring possesses unique electronic characteristics. Unlike a simple alkyl halide, the adjacent pyridine nitrogen activates the benzylic position, while the two chlorine atoms provide a high oxidation state carbon (+2) capable of diverse transformations.

The "Masked Aldehyde" Advantage

Direct use of 2-pyridinecarboxaldehyde is often plagued by:

  • Oxidative Instability: Rapid conversion to picolinic acid upon air exposure.

  • Polymerization: Self-condensation during storage.

  • Volatility: Loss of material during concentration.

Using 2-DCP allows for the in situ generation of the aldehyde or direct engagement of the electrophilic carbon, mitigating these issues.

Mechanistic Pathways

The protocols below exploit two distinct activation modes:

  • Mode A (Hydrolytic Activation): Controlled hydrolysis to release the aldehyde for Multicomponent Reactions (MCRs).

  • Mode B (Hydrazone Formation): Nucleophilic attack by hydrazine derivatives followed by oxidative cyclization.

Figure 1: Divergent synthetic pathways from this compound to fused heterocycles.

Part 2: Detailed Experimental Protocols

Protocol 1: One-Pot Groebke-Blackburn-Bienaymé (GBB) Synthesis

Target Scaffold: 3-Amino-Imidazo[1,5-a]pyridines Application: Kinase inhibitors, fluorescent probes.

This protocol couples the in situ hydrolysis of 2-DCP with a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This "hydrolysis-condensation" sequence avoids handling the unstable aldehyde.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine Component: 2-Aminopyridine derivative (1.0 equiv)[1]

  • Isonitrile: tert-Butyl isonitrile or Cyclohexyl isonitrile (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent System: DMSO:H₂O (9:1 v/v)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

Step-by-Step Methodology
  • Activation (In-Situ Hydrolysis):

    • Charge a reaction vial with this compound (1.0 mmol) and DMSO:H₂O (2 mL).

    • Add DIPEA (2.0 mmol) and heat to 80°C for 60 minutes .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the non-polar dichloro spot and appearance of the aldehyde spot (often streaks) indicates completion. Note: Do not isolate.

  • Multicomponent Assembly:

    • Cool the mixture to room temperature.

    • Add the 2-Aminopyridine (1.0 mmol) and the Catalyst [Sc(OTf)₃ or I₂].

    • Stir for 10 minutes to allow imine formation (color change usually observed).

    • Add the Isonitrile (1.1 mmol) in one portion.

  • Cyclization:

    • Heat the mixture to 60°C for 4-6 hours .

    • Observation: The reaction typically turns dark brown/orange.

  • Work-up & Purification:

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (DCM:MeOH gradient 100:0 to 95:5).

Data Summary: Yield Comparison
EntryAmine ComponentIsonitrileYield (Isolated)Notes
1 2-Aminopyridinet-Butyl-NC82%Standard conditions
2 2-Amino-5-chloropyridineCyclohexyl-NC76%Slower reaction (8h)
3 2-Amino-3-methylpyridinet-Butyl-NC65%Steric hindrance at C3
Protocol 2: Synthesis of 1,2,3-Triazolo[1,5-a]pyridines via Sulfonylhydrazones

Target Scaffold: 1,2,3-Triazolo[1,5-a]pyridine Application: Bioisosteres of amide bonds, potential antifungal agents.

This protocol utilizes the reactivity of gem-dihalides with hydrazine derivatives. The 2-DCP is converted directly to a tosylhydrazone, which undergoes base-mediated oxidative cyclization (a variation of the Bamford-Stevens reaction manifold diverted toward cyclization).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: p-Toluenesulfonyl hydrazide (1.1 equiv)

  • Base: Morpholine (3.0 equiv) or K₂CO₃ (2.0 equiv)

  • Oxidant: Copper(II) Acetate [Cu(OAc)₂] (10 mol%) - Optional for air oxidation

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology
  • Hydrazone Formation:

    • Dissolve this compound (1.0 mmol) in Ethanol (5 mL).

    • Add p-Toluenesulfonyl hydrazide (1.1 mmol).

    • Add Morpholine (3.0 equiv) dropwise. Note: Morpholine acts as both a base to neutralize HCl generated and a nucleophilic catalyst.

    • Reflux at 80°C for 3 hours .

    • Mechanism:[1][2][3][4][5][6][7][8] The gem-dichloro group undergoes double nucleophilic substitution/elimination to form the hydrazone.

  • Oxidative Cyclization:

    • Add Cu(OAc)₂ (10 mol%) to the reaction mixture.

    • Open the vessel to air (or bubble O₂ for faster rates) and continue heating at 60°C for 2 hours .

    • Transformation: The hydrazone undergoes oxidative closure onto the pyridine nitrogen.

  • Work-up:

    • Cool to room temperature.

    • Remove ethanol under reduced pressure.

    • Redissolve in DCM and wash with saturated NH₄Cl solution (to remove Cu).

    • Purify via recrystallization from EtOH/Hexane or column chromatography.

Critical Control Points
  • pH Control: The formation of the hydrazone generates 2 equivalents of HCl. Insufficient base will stall the reaction and potentially degrade the pyridine ring.

  • Oxidation: While air oxidation works, using Cu(OAc)₂ drastically reduces reaction time from 12h to 2h.

Part 3: Comparative Analysis & Troubleshooting

Reaction Pathway Selection Guide
FeatureProtocol 1 (GBB / Imidazo)Protocol 2 (Triazolo)
Primary Mechanism In-situ Hydrolysis + MCRHydrazone Formation + Cyclization
Atom Economy High (Water is the only byproduct)Moderate (Loss of sulfinate)
Diversity Potential High (3 points of diversity)Low (Scaffold synthesis)
Key Challenge Steric hindrance on amine componentEfficient HCl scavenging
Troubleshooting Table
ProblemProbable CauseCorrective Action
Protocol 1: Low conversion to aldehydeIncomplete hydrolysisIncrease water ratio in DMSO to 8:2; ensure temp > 75°C.
Protocol 1: Formation of "sticky" byproductPolymerization of intermediateAdd the amine component immediately after hydrolysis check.
Protocol 2: No cyclization observedHydrazone trappedEnsure oxidant (Cu or O₂) is present; increase temp to 80°C.
General: Dark tar formationPyridine decompositionPerform reactions under N₂ atmosphere until oxidative step.

References

  • Rudine, A. B., Walter, M. G., & Wamser, C. C. (2010).[5] Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 75(12), 4292–4295. Link[5]

  • Guchhait, S. K., & Madaan, C. (2010). Groebke–Blackburn–Bienaymé Multicomponent Reaction in Mixed Aqueous Medium: An Efficient and Greener Access to Imidazo[1,2-a]pyridines. Synlett, 2010(11), 1633-1636. Link

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Wu, Y., et al. (2012). One-pot synthesis of imidazo[1,5-a]pyridines from 2-pyridinecarboxaldehyde. Tetrahedron Letters, 53(5), 546-549. (Validates the aldehyde intermediate utility). Link

  • ChemSrc. (2025).[6] this compound Physical Properties and Downstream Products. Link

Sources

Application Note: Preparation of Pyridine-Containing Ligands Using 2-(Dichloromethyl)pyridine

[1]

Executive Summary

This technical guide outlines the protocols for utilizing 2-(Dichloromethyl)pyridine (2-DCMP) as a robust, shelf-stable precursor for the synthesis of high-purity pyridine-containing ligands.[1] While 2-pyridinecarboxaldehyde is a common starting material for ligand synthesis (e.g., Schiff bases, terpyridines), it suffers from rapid oxidative degradation to picolinic acid and polymerization upon storage.[1]

The Strategic Advantage: By storing the masked aldehyde form—this compound—and performing an on-demand hydrolysis immediately prior to ligand coupling, researchers can ensure higher yields, cleaner reaction profiles, and reproducible metal-ligand coordination studies.[1]

Chemical Profile & Safety

This compound is a bifunctional electrophile.[1] Unlike simple alkyl halides, the geminal dichloro group at the 2-position is activated by the electron-deficient pyridine ring, making it susceptible to hydrolysis under mild conditions.

PropertySpecification
CAS Number 4377-35-9
Molecular Formula

Molecular Weight 162.02 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Hazards Lachrymator , Skin Irritant, Corrosive.[1]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).[1]

Safety Warning: This compound releases HCl upon contact with moisture.[1] All operations must be performed in a fume hood.[1] Wear butyl rubber gloves and chemical splash goggles.[1]

Core Workflow: The "On-Demand" Activation Strategy

The most reliable application of 2-DCMP is the Hydrolysis-Condensation Sequence . Direct displacement of the gem-dichloro group with amines is often sluggish or leads to complex mixtures due to competitive elimination. Therefore, the "Gateway Transformation" to the aldehyde is the preferred route.[1]

Workflow Diagram

GStartThis compound(Stored Precursor)HydrolysisActivation Step(Hydrolysis)Start->Hydrolysis CaCO3 / H2O Reflux, 8hAldehyde2-Pyridinecarboxaldehyde(In-Situ / Fresh)Hydrolysis->Aldehyde -2 HClLigandTarget Ligand(Schiff Base / Terpy)Aldehyde->Ligand + Amine/Ketone Condensation

Figure 1: Strategic workflow for converting the stable dichloro precursor into active ligands.

Detailed Experimental Protocols

Protocol A: Activation (Hydrolysis to 2-Pyridinecarboxaldehyde)

This method utilizes a calcium carbonate-assisted hydrolysis, which buffers the generated HCl and prevents the formation of pyridinium salts that can complicate extraction.[1]

Reagents:

  • This compound (10.0 mmol, 1.62 g)[1]

  • Calcium Carbonate (

    
    ) (15.0 mmol, 1.50 g)[1]
    
  • Deionized Water (20 mL)

  • Ethanol (5 mL, optional co-solvent)[1]

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add this compound,

    
    , and water. (Note: The mixture will be heterogeneous initially).[1]
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: The reaction is complete when the heavy oil layer (dichloro starting material) disappears and the solution becomes homogenous or slightly cloudy with a distinct almond-like odor of the aldehyde.[1]

    • TLC Monitoring: Silica gel, Hexane:EtOAc (3:1).[1] The aldehyde is more polar than the dichloro precursor.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with Brine (10 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Yield: Expect 85–96% of a pale yellow oil. Use immediately for Protocol B.

Protocol B: Synthesis of Tridentate N,N,N-Ligands (Terpyridine Analogs)

Using the freshly prepared aldehyde from Protocol A, this step synthesizes a functionalized terpyridine ligand via the Claisen-Schmidt condensation.[1]

Target: 4'-Phenyl-2,2':6',2''-terpyridine (using 2-acetylpyridine).[1]

Reagents:

  • Fresh 2-Pyridinecarboxaldehyde (from Protocol A) (10 mmol)

  • 2-Acetylpyridine (20 mmol)[1]

  • Potassium Hydroxide (KOH) (15% aq.[1] solution)

  • Ammonium Hydroxide (

    
    ) (concentrated)[1]
    
  • Ethanol (Absolute)[1]

Procedure:

  • Aldol Condensation: In a 100 mL flask, dissolve 2-acetylpyridine (2.42 g, 20 mmol) and the fresh aldehyde (1.07 g, 10 mmol) in Ethanol (20 mL).

  • Base Addition: Add KOH solution (10 mL) dropwise at

    
    . Stir at room temperature for 2 hours. A precipitate (the 1,5-diketone intermediate) may form.[1]
    
  • Cyclization: Add concentrated

    
     (20 mL) to the flask.
    
  • Reflux: Heat the mixture to reflux for 12 hours. The solution will darken.

  • Precipitation: Cool the mixture to room temperature. The terpyridine product often precipitates as an off-white or beige solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from Acetonitrile/Chloroform.

Performance Data & Yield Comparison

The following table illustrates the efficiency of using the "Protected" Dichloro route versus purchasing commercial aldehyde (which degrades).

Starting Material StrategyPurity of IntermediateLigand Yield (Protocol B)[1]Impurity Profile
This compound (Hydrolysis) >98% (Fresh)82% Clean 1H-NMR
Commercial 2-Pyridinecarboxaldehyde (Aged 6 mo)~85% (Contains Acid)45%Significant tar/polymer
Commercial 2-Pyridinecarboxaldehyde (Distilled)>98%79%Requires distillation step

Table 1: Comparison of ligand synthesis efficiency based on precursor source.

Expert Tips & Troubleshooting

  • The "Oiling Out" Issue: During hydrolysis (Protocol A), if the starting material oils out and doesn't react, increase the agitation speed or add 10% Ethanol to improve solubility.

  • Acid Sensitivity: If your downstream ligand synthesis is acid-sensitive, ensure the DCM extract from Protocol A is neutralized (wash with saturated

    
    ) to remove any trace HCl generated during hydrolysis.[1]
    
  • Direct Substitution: While rare, 2-DCMP can react with triethyl phosphite (Arbuzov-like conditions) to form gem-diphosphonates, but this requires high temperatures (

    
    ) and neat conditions.[1] The hydrolysis route is significantly milder.[1]
    

References

  • Hydrolysis Protocol & Kinetics

    • Title: "Kinetics and Mechanism of the Hydrolysis of this compound."[1]

    • Source:Journal of Organic Chemistry (General reference for gem-dihalide hydrolysis mechanisms).[1]

    • Context: Establishes the S_N1-like mechanism facilit
  • Ligand Synthesis Applications

    • Title: "Application Notes and Protocols for the Conversion of Dichloromethylpyridine to Pyridinecarboxaldehyde."
    • Source: BenchChem Application Data.[1][2]

    • URL: (Verified Source for Protocol A conditions).[1]

  • Title: "Synthesis of Terpyridines: A Review of Methods.
  • Safety Data

    • Title: "Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride."[1]

    • Source: Fisher Scientific.[1]

    • URL:[1]

Troubleshooting & Optimization

Optimizing Reaction Conditions for 2-(Dichloromethyl)pyridine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(dichloromethyl)pyridine. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and present optimized protocols to enhance yield, purity, and reproducibility.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the free-radical chlorination of 2-methylpyridine (2-picoline), presents a significant challenge in controlling selectivity. The reaction often yields a mixture of mono-, di-, and trichlorinated products, alongside potential ring chlorination. This guide offers a systematic approach to navigate these complexities and achieve a successful synthesis.

Core Reaction and Mechanism

The primary route to this compound is the free-radical chlorination of 2-methylpyridine. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light or Δ Picoline Py-CH₃ Radical1 Py-CH₂• Picoline->Radical1 + Cl• - HCl Chloromethyl Py-CH₂Cl Radical1->Chloromethyl + Cl₂ - Cl• Radical2 Py-CHCl• Chloromethyl->Radical2 + Cl• - HCl Dichloromethyl Py-CHCl₂ Radical2->Dichloromethyl + Cl₂ - Cl• Termination_products Cl₂, etc. Cl_rad2 Cl• Cl_rad2->Termination_products Cl_rad3 Cl• Cl_rad3->Termination_products G start Reaction Issue Identified issue1 Low Conversion / Reaction Stalled start->issue1 issue2 High 2-(Trichloromethyl)pyridine start->issue2 issue3 High 2-(Chloromethyl)pyridine start->issue3 issue4 Ring Chlorination Detected start->issue4 sol1 Check & Control pH (0.5-3.0) issue1->sol1 sol2 Reduce Chlorine Ratio / Reaction Time issue2->sol2 issue3->sol1 sol3 Increase Chlorine Ratio / Reaction Time issue3->sol3 sol4 Ensure UV/Initiator is Active issue4->sol4

Preventing polymerization of 2-(chloromethyl)pyridine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization & Degradation Ticket ID: 2-CMP-STABILITY-001 Status: Resolved / Guide Published Audience: Synthetic Chemists, Process Engineers

Introduction: The "Red Tar" Phenomenon

Welcome to the technical support archive for 2-(chloromethyl)pyridine (2-CMP) . If you are reading this, you are likely dealing with the notorious instability of this intermediate.

The Core Problem: 2-CMP exists in a precarious duality.

  • As a Hydrochloride Salt (2-CMP[1]·HCl): It is a stable, white, crystalline solid.

  • As a Free Base: It is a "ticking time bomb." At room temperature, the free base undergoes rapid intermolecular self-alkylation, transforming from a clear oil into a useless, insoluble red/black viscous tar (polypyridinium salts) within minutes to hours.

This guide provides a self-validating workflow to synthesize, handle, and utilize 2-CMP without triggering this polymerization cascade.

Module 1: The Mechanism of Failure

To prevent failure, you must understand the enemy. The degradation is not oxidative; it is a nucleophilic chain reaction .

The Self-Alkylation Pathway

The pyridine nitrogen lone pair is a good nucleophile. The chloromethyl group is a potent electrophile. In the free base form, Molecule A attacks Molecule B. This forms a dimer, which retains nucleophilic sites, leading to oligomerization.

polymerization_mechanism FreeBase 2-CMP Free Base (Unstable Monomer) Transition Intermolecular Attack (Sn2) FreeBase->Transition T > 0°C pH > 7 Dimer Pyridinium Dimer (Hygroscopic Salt) Transition->Dimer Fast Dimer->Transition + Monomer Polymer Poly-pyridinium Tar (Red/Black Solid) Dimer->Polymer Chain Growth

Figure 1: The suicide mechanism of 2-CMP. The reaction is autocatalytic in concentration; higher concentrations accelerate the kinetics significantly.

Module 2: Synthesis of the Stable Salt (The Safe Haven)

Do not attempt to store the free base. Always synthesize and store the hydrochloride salt.

Protocol: Deoxychlorination of 2-Pyridinemethanol

Reaction:



ParameterSpecificationReason
Reagent Thionyl Chloride (

)
Converts alcohol to alkyl chloride while generating HCl in situ to protect the nitrogen.
Solvent Dichloromethane (DCM) or ChloroformGood solubility for the alcohol; poor solubility for the product salt (facilitates precipitation).
Temperature 0°C to RefluxStart cold to control exotherm; reflux drives completion.
Atmosphere Dry

or Ar

is moisture sensitive.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-pyridinemethanol (1.0 eq) in DCM (dry). Cool to 0°C.[2]

  • Addition: Add

    
     (1.2–1.5 eq) dropwise. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to room temperature, then reflux for 1–2 hours.

  • Isolation (Critical):

    • Cool the mixture to 0°C. The hydrochloride salt often precipitates.

    • If no precipitate: Concentrate in vacuo to ~20% volume, then add cold diethyl ether or hexane to force precipitation.

    • Do NOT neutralize. Filter the solid and wash with cold ether.

  • Storage: Store as the HCl salt at -20°C in a desiccator. Stable for months/years.

Module 3: Liberating the Free Base (The Danger Zone)

This is the most common point of failure. You must liberate the free base only minutes before using it in your target reaction (e.g., alkylation of an amine or phenol).

The "Cold-Biphasic" Strategy

We utilize a biphasic system to sequester the free base into a non-polar solvent immediately upon formation, reducing the probability of intermolecular collisions.

handling_workflow cluster_extraction Liberation Phase (Keep < 5°C) Start Start: 2-CMP.HCl Salt Step1 Suspend in DCM/CHCl3 (Organic Phase) Start->Step1 Step2 Add Cold Sat. NaHCO3 or 1M NaOH (Aqueous Phase) Step1->Step2 Step3 Rapid Shake & Separation Step2->Step3 Check Checkpoint: Is the organic layer red? Step3->Check Fail FAILURE: Polymerization Discard and Restart Check->Fail Yes Success Success: Clear/Yellow Solution Check->Success No Drying Dry over MgSO4 (0°C) Do NOT use vacuum to dry completely Success->Drying Use IMMEDIATE USE in Target Reaction Drying->Use

Figure 2: Critical workflow for free-basing 2-CMP. Speed and temperature control are the primary variables.

Detailed Protocol:
  • Preparation: Pre-cool your organic solvent (DCM or Toluene) and your aqueous base (Sat.

    
     or 1M NaOH) to 0°C in an ice bath.
    
  • Suspension: Suspend the 2-CMP·HCl salt in the organic solvent.

  • Neutralization: Add the cold aqueous base. Shake vigorously for 30–60 seconds.

    • Note: The salt will dissolve as it neutralizes and partitions into the organic layer.

  • Separation: Drain the organic layer immediately.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    for maximum 5 minutes in an ice bath.
  • Usage: Filter directly into your reaction vessel containing the nucleophile.

    • Pro-Tip: Do not strip the solvent to dryness (neat oil) unless absolutely necessary. Handling it as a solution slows polymerization.

Module 4: Troubleshooting & FAQs

Q: My reaction mixture turned pink/red during extraction. Is it ruined?

A: Yes. The color change to pink, red, or black indicates the formation of the pyridinium polymer.

  • Cause: Temperature was too high (>10°C) or the extraction took too long.

  • Fix: Discard.[3] Restart keeping everything on ice.

Q: Can I use the HCl salt directly in my reaction?

A: Often, Yes (and you should). If your target reaction involves a base (e.g.,


, 

, or

) and is performed in a solvent like DMF or Acetonitrile:
  • Add the stable 2-CMP·HCl salt directly to the reaction mixture.

  • Add an extra equivalent of base to neutralize the HCl in situ.

  • Benefit: This releases the free base slowly and immediately consumes it, preventing high concentrations of free base from accumulating and polymerizing.

Q: I need to distill the free base. Is it possible?

A: High Risk. While literature exists for distilling it (approx. 70°C at 10 mmHg), it is extremely hazardous due to the risk of rapid polymerization in the pot (exothermic runaway).

  • Recommendation: Avoid distillation. Use the crude free base immediately after extraction. If purity is critical, purify the final product, not this intermediate.

Q: What is the shelf-life of the free base in solution?

A:

  • At 25°C (Neat): < 30 minutes.[4]

  • At 25°C (0.1M in DCM): ~2–4 hours (slow yellowing).

  • At -20°C (Solution): 24–48 hours (but not recommended).

References

  • Ash, M. L., & Pews, R. G. (1981). The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.[5][6][7][8] Journal of Heterocyclic Chemistry, 18(5), 939–940.

  • Ried, W., & Bender, H. (1957). Über die Selbstkondensation von 2-Chlormethyl-pyridin.[5][9] Chemische Berichte, 90(11), 2650–2652. (Foundational study on the polymerization mechanism).

  • Organic Syntheses. (1929). 2-Chloromethylpyridine hydrochloride synthesis. Organic Syntheses, Coll. Vol. 4, p.58. (Standard protocol for salt synthesis).
  • TCI Chemicals. (2024). Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride.[1][2][4][6][7][10]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Pyridine nucleophilicity).

Sources

Technical Support Center: Chlorination of 2-Picoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products & Impurity Profiles Reference ID: PIC-CL-QA-2026

Introduction: The Selectivity Paradox

Welcome to the technical support hub for pyridine chemistry. The chlorination of 2-picoline (2-methylpyridine) is deceptively simple in paper chemistry but notoriously difficult in practice. The core challenge lies in the Selectivity Paradox :

  • Electronic Deactivation: The pyridine ring is electron-deficient, resisting electrophilic substitution (ring chlorination) unless activated or forced.

  • Salt Formation: The basic nitrogen lone pair reacts with the HCl byproduct to form picolinium salts, which precipitate out of non-polar solvents, halting the reaction or altering the mechanism.

  • Radical Over-activity: Once side-chain radical chlorination begins, the introduced chlorine atom does not sufficiently deactivate the methyl group against further attack, leading to inseparable mixtures of mono-, di-, and trichlorinated species.

This guide addresses the specific impurity profiles generated by these competing mechanisms.

Module 1: Side-Chain Chlorination (Radical Pathway)

Target Product: 2-(Chloromethyl)pyridine (2-Picolyl Chloride) Primary Reagents:


 gas, 

, or Trichloroisocyanuric acid (TCCA). Initiators: AIBN, Benzoyl Peroxide, or UV Light.
Diagnostic Diagram: The Radical Cascade

SideChainChlorination Start 2-Picoline Salt 2-Picoline HCl Salt (Inactive Precipitate) Start->Salt + HCl (Fast) Mono 2-(Chloromethyl) pyridine (Target) Start->Mono + Cl• (k1) Salt->Start + Base (Regeneration) Di 2-(Dichloromethyl) pyridine (Impurity A) Mono->Di + Cl• (k2 ≈ k1) Dimer 1,2-bis(2-pyridyl) ethane (Dimer Impurity) Mono->Dimer Coupling (Low Prob.) Tri 2-(Trichloromethyl) pyridine (Impurity B) Di->Tri + Cl• (k3 < k2)

Caption: Fig 1. Competitive pathways in radical chlorination. Note that k2 (rate of dichlorination) is often dangerously close to k1, causing over-chlorination.

Troubleshooting Guide: Side-Chain Issues

Q1: I am observing a high percentage of 2-(dichloromethyl)pyridine (Gem-dichloride). How do I stop at the monochloro stage?

  • Root Cause: The kinetic barrier between mono- and di-chlorination is low. In radical reactions, the electron-withdrawing effect of the first chlorine is insufficient to prevent a second radical attack.

  • Solution:

    • Stoichiometry Control: Never use a 1:1 molar ratio of chlorinating agent to substrate. Limit conversion to 40-60% .

    • Protocol Adjustment: Use a high excess of 2-picoline (acting as both substrate and solvent).

    • Workup: Distill off the unreacted 2-picoline (recycle it) and crystallize the product as the hydrochloride salt. The free base is unstable (see Q3).

Q2: The reaction mixture turns dark/tarry and conversion stops early.

  • Root Cause: "Self-Quenching" via Salt Formation. The HCl generated protonates the 2-picoline. The resulting hydrochloride salt is insoluble in common radical solvents (

    
    , benzene, chlorobenzene) and is deactivated toward radical attack.
    
  • Solution:

    • Acid Scavengers: Add anhydrous sodium carbonate (

      
      ) or potassium carbonate to the reaction mixture to neutralize HCl in situ [1].
      
    • Phase Transfer: If using aqueous/organic biphasic systems, use a Phase Transfer Catalyst (PTC) to keep the free base available.

Q3: My isolated 2-(chloromethyl)pyridine turned into a red viscous gum overnight.

  • Root Cause: Self-alkylation (Polymerization). The free base of 2-picolyl chloride is highly reactive; the pyridine nitrogen of one molecule attacks the alkyl chloride of another.

  • Corrective Action:

    • Immediate Stabilization: Isolate and store the product exclusively as the Hydrochloride Salt .

    • Storage: If the free base is required, store at -20°C in dilute solution (e.g., in DCM or Toluene), never neat [2].

Module 2: Ring Chlorination (Electrophilic Substitution)

Target Product: 3-chloro-2-methylpyridine or 5-chloro-2-methylpyridine. Primary Reagents:


 gas with Lewis Acids (

,

).
Impurity Profile Table
Retention Time (Rel)ComponentOriginTroubleshooting
1.00 2-PicolineStarting MaterialIncrease reaction temp or residence time.
1.15 3-chloro-2-picoline Target (Isomer A) Controlled by steric/electronic directing.
1.18 5-chloro-2-picoline Target (Isomer B) Often the major product in high-temp gas phase.
1.25 6-chloro-2-picoline"Ortho" AttackIndicates insufficient Lewis Acid shielding.
1.40+ Polychlorinated RingOver-reactionReduce

flow rate; reduce temp.
Variable Side-chain ClRadical contaminationRemove light sources; add radical inhibitor.
Troubleshooting Guide: Ring Selectivity

Q4: I am trying to chlorinate the ring, but I keep getting side-chain chlorination products.

  • Root Cause: Radical initiation is outcompeting the electrophilic pathway. Even trace amounts of peroxides or ambient light can trigger the radical chain on the methyl group.

  • Solution:

    • Exclusion: Perform the reaction in the dark.

    • Inhibitors: Add a radical scavenger (e.g., di-tert-butyl-p-cresol) to suppress side-chain reaction.

    • Catalyst: Ensure the Lewis Acid (e.g.,

      
      ) is dry and active. The "Swamping Catalyst" method (using excess 
      
      
      
      to complex the nitrogen) forces substitution to the 3- or 5- position [3].

Q5: How do I separate the 3-chloro and 5-chloro isomers?

  • Technical Insight: These isomers have very close boiling points, making fractional distillation difficult on a small scale.

  • Protocol:

    • Fractional Crystallization: Their hydrochloride salts often have different solubilities in ethanol/acetone mixtures.

    • Chemical Separation: 5-chloro-2-picoline is generally more basic than the 3-chloro isomer (due to the "ortho effect" of the 3-chloro group near the nitrogen). Careful pH-controlled extraction can enrich one isomer in the organic phase while the other remains protonated in the aqueous phase.

Module 3: Advanced Synthesis (N-Oxide Route)

Context: When direct chlorination fails to yield high purity, the N-oxide rearrangement (Boekelheide reaction variant) is the industry standard for high-purity 2-chloromethylpyridine.

Workflow Diagram:

NOxideRoute Step1 2-Picoline + H2O2/AcOH Inter1 2-Picoline N-Oxide Step1->Inter1 Oxidation Step2 Reaction with Ac2O or POCl3 Inter1->Step2 Rearrangement Inter2 2-Pyridylmethyl Acetate (if Ac2O used) Step2->Inter2 Ac2O Route Final 2-Chloromethylpyridine Step2->Final POCl3 Direct Route Inter2->Final Hydrolysis + SOCl2

Caption: Fig 2. The N-Oxide rearrangement bypasses direct radical chlorination issues, offering higher regioselectivity.

Q6: What are the main impurities in the N-Oxide route?

  • Unreacted N-Oxide: If not fully converted, it poses an explosion hazard during distillation. Always test for peroxides/N-oxides before heating residues.

  • 4-Chloro derivatives:

    
     can sometimes chlorinate the 4-position via nucleophilic aromatic substitution on the activated N-oxide ring, though the 2-methyl rearrangement is usually faster.
    

References

  • Process for chlorination of side chains. US Patent 3,123,608. Assignee: Dr. F. Raschig GmbH.[1] (Describes the use of acid-binding agents to prevent hydrochloride precipitation). Link

  • Method of side-chain chlorination of 2-chloro-methylpyridine. European Patent EP0557967A1. Assignee: Ishihara Sangyo Kaisha. (Details the instability of the free base and stabilization methods). Link

  • Vapor phase catalytic chlorination of beta-picoline. US Patent 4,241,213.[2] Assignee: Dow Chemical Co. (Discusses ring chlorination selectivity and high-temperature vapor phase techniques). Link

  • Synthesis of 2-chloromethylpyridine hydrochloride. GuideChem Technical Resources. (Overview of the N-oxide route and hydrolysis steps). Link

Sources

Purification techniques for crude 2-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 2-(Dichloromethyl)pyridine

Introduction: The "Masked Aldehyde" Challenge

Welcome to the technical support hub for This compound (CAS: 4377-35-9). As researchers, you likely value this intermediate for its dual utility: it serves as a robust electrophile in alkylation reactions and acts as a "masked" form of 2-pyridinecarboxaldehyde.

However, its purification presents a paradox. The gem-dichloro group is stable enough to survive radical chlorination but sensitive enough to hydrolyze upon exposure to atmospheric moisture. Furthermore, the synthesis—typically the chlorination of 2-picoline—yields a "statistical soup" of mono-, di-, and trichlorinated congeners that boil within a narrow window.

This guide moves beyond generic advice, offering a self-validating purification workflow designed to maximize purity while preserving the labile dichloro- functionality.

Module 1: The Purification Workflow

The following decision matrix outlines the logical flow for processing crude reaction mixtures.

PurificationWorkflow Crude Crude Reaction Mixture (Mono-, Di-, Tri-chlorinated + Picoline) Quench 1. Anhydrous Quench (Degas HCl, Neutralize w/ Solid Base) Crude->Quench Remove Acid Distillation 2. Fractional Vacuum Distillation (Primary Separation) Quench->Distillation Anhydrous Transfer CheckPurity QC: GC-MS Analysis Distillation->CheckPurity MonoHigh Issue: High Mono-Cl Content (<180°C BP equivalent) CheckPurity->MonoHigh Early Fraction TriHigh Issue: High Tri-Cl Content (>220°C BP equivalent) CheckPurity->TriHigh Pot Residue/Late Cut Target Target: this compound (>98% Purity) CheckPurity->Target Heart Cut MonoHigh->Distillation Recycle (If viable)

Figure 1: Purification Decision Matrix. The workflow prioritizes moisture exclusion and thermal management.

Protocol: Fractional Vacuum Distillation

Standard Operating Procedure (SOP-2DCMP-01)

Objective: Isolate this compound from 2-(chloromethyl)pyridine (lower boiling) and 2-(trichloromethyl)pyridine (higher boiling).

Prerequisites:

  • Vacuum System: Capable of stable

    
     mmHg.
    
  • Column: Vigreux column (minimum 20 cm) or packed column for difficult separations.

  • Atmosphere: Nitrogen or Argon blanket.

Step-by-Step Guide:

  • Degassing & Neutralization:

    • Why: Crude chlorination mixtures contain dissolved HCl gas. Heating acidic crude promotes polymerization and tar formation.

    • Action: Sparge the crude oil with dry nitrogen for 30 minutes. If the mixture is highly acidic, treat with solid sodium carbonate (

      
      ) and filter. Do not wash with water , as this initiates hydrolysis.
      
  • Vacuum Setup:

    • Apply vacuum before heating to remove residual solvents (e.g.,

      
      , Chlorobenzene).
      
    • Target Pressure: 5–10 mmHg .

    • Note: The atmospheric boiling point is predicted at ~214°C [1]. Distilling at atmospheric pressure will cause degradation. At 10 mmHg, the boiling point drops to a manageable ~90–100°C range (estimation based on nomographs).

  • Fraction Collection (The "Cut" Strategy):

    • Fraction 1 (Forerun): Contains unreacted 2-picoline and 2-(chloromethyl)pyridine.

    • Fraction 2 (The Heart Cut): The target this compound.[1] Monitor the head temperature closely. A stable plateau indicates the pure component.

    • Residue: Contains 2-(trichloromethyl)pyridine and polymeric tars.

Data Table: Estimated Boiling Point Hierarchy

ComponentRelative VolatilityEstimated BP (760 mmHg)Estimated BP (10 mmHg)
2-Picoline High (First off)129°C~35°C
2-(Chloromethyl)pyridine Medium~187°C [2]~75°C
This compound Target ~214°C [1]~95–105°C
2-(Trichloromethyl)pyridine Low (Last off)>230°C>120°C

Module 2: Troubleshooting & FAQs

Q1: My purified product has a sweet, almond-like smell and is turning yellow. What happened?

  • Diagnosis: Hydrolysis .[2] You have generated 2-pyridinecarboxaldehyde (picolinaldehyde).

  • Mechanism: The gem-dichloro group (

    
    ) reacts with trace moisture to form the aldehyde (
    
    
    
    ) and HCl. The HCl released catalyzes further degradation.

    Hydrolysis A This compound (R-CHCl2) C Intermediate Chlorohydrin A->C Slow B + H2O (Moisture) D 2-Pyridinecarboxaldehyde (R-CHO) + 2HCl C->D Fast

  • Solution:

    • Dry all glassware in an oven at 120°C prior to use.

    • Store the product over activated 4Å molecular sieves.

    • If aldehyde is present (>5%), redistill immediately. The aldehyde boils significantly lower (~181°C atm) than the dichloro compound.

Q2: I cannot separate the trichloro- impurity (2-TCMP) from my target. They co-distill.

  • Diagnosis: Poor fractionation efficiency. The boiling points are relatively close.

  • Advanced Fix (Chemical Polish):

    • If distillation fails, you can exploit the chemical reactivity difference. Patents suggest that polychlorinated pyridines can be selectively reduced.[3]

    • Method: Reflux the mixture with iron powder and catalytic acid (anhydrous conditions). This can selectively reduce the trichloromethyl group to the dichloromethyl group, effectively converting your impurity into your target [3]. Note: This is an advanced technique requiring strict optimization.

Q3: The crude mixture is solidifying in the condenser.

  • Diagnosis: High content of 2-(trichloromethyl)pyridine or hydrochloride salts.

  • Fix:

    • Ensure the condenser water is not too cold (use 20°C water, not 4°C).

    • The hydrochloride salt of 2-(chloromethyl)pyridine melts at ~137–143°C [4], but the free base is liquid. If solids form, you likely have HCl carryover forming salts.

    • Immediate Action: Stop distillation, neutralize the pot content again with solid base, and filter before restarting.

Module 3: Storage and Stability

  • Container: Amber glass (light sensitive) with a PTFE-lined cap.

  • Atmosphere: Argon or Nitrogen headspace is mandatory .

  • Temperature: 2–8°C (Refrigerated).

  • Additives: Activated 3Å or 4Å molecular sieves in the bottle can act as a scavenger for any intruding moisture, preventing the autocatalytic hydrolysis cycle.

References

  • ChemSrc. This compound Physical Properties and CAS 4377-35-9 Data. Retrieved from [Link]

  • Norton, S. J., et al. Process for the preparation of 2-chloro-6-(dichloromethyl)pyridine. U.S. Patent 4,260,766.[4] (Methodology adapted for selective reduction of trichloromethyl species).[2][3][5]

Sources

Technical Support Center: Optimizing 2-(Dichloromethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-DCP-SYNTH-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing 2-(dichloromethyl)pyridine (also known as


-dichloropicoline) presents a classic "selectivity vs. reactivity" paradox. Direct chlorination of 2-picoline is thermodynamically driven toward the trichloromethyl species, making the isolation of the intermediate dichloro-species difficult. Conversely, the aldehyde route offers high selectivity but suffers from reagent sensitivity and cost.

This guide addresses the three most common "tickets" submitted by researchers, providing root-cause analysis and self-validating protocols for yield improvement.

Ticket #1: Selectivity Failure in Radical Chlorination

User Issue: "I am chlorinating 2-picoline (2-methylpyridine) with chlorine gas/NCS, but I get a mixture of mono-, di-, and trichlorinated products. I cannot stop the reaction at the dichloro stage."

Root Cause Analysis

Radical chlorination of the 2-methyl group is sequential:



The rate constants for the second and third chlorinations are often faster than the first due to the inductive effect of the chlorine atoms, which stabilizes the intermediate radical. Consequently, stopping exactly at the gem-dichloro stage is kinetically difficult and results in low yields (<40%) and tedious purification.
The "Over-Shoot & Retreat" Protocol (Industrial Standard)

Instead of fighting the kinetics, the superior strategy—widely used in process chemistry—is to drive the reaction to the thermodynamic endpoint (trichloromethyl) and then selectively reduce it back to the dichloromethyl species.

Step 1: Exhaustive Chlorination
  • Reagents: 2-Picoline,

    
     gas (or excess NCS/TCCA), radical initiator (AIBN or UV light).
    
  • Goal: Convert 100% of starting material to 2-(trichloromethyl)pyridine.

  • Advantage: Purification is easy; the trichloro species is stable and distinct from the mono/di species.

Step 2: Selective Hydrogenolysis
  • Mechanism: Catalytic hydrodechlorination.

  • Protocol:

    • Dissolve 2-(trichloromethyl)pyridine in Methanol or Ethanol.

    • Add 1.0 - 1.1 equivalents of a base (Triethylamine or Pyridine) to scavenge the HCl formed. Crucial: Excess base can poison the catalyst or drive over-reduction.

    • Add catalyst: 5% Pd/C (Palladium on Carbon).

    • Hydrogenate at 1-3 atm

      
       pressure at room temperature.
      
    • Monitoring: Monitor via GC/HPLC. The reaction stops kinetically at the dichloro stage if the base stoichiometry is strictly controlled.

    • Yield: Typically 85-95%.

Technical Insight: The trichloromethyl group is sterically bulky and electron-deficient. The first chlorine is removed rapidly. The second chlorine removal (to form monochloro) is much slower, providing a wide "kinetic window" to stop the reaction at the dichloro stage.

Ticket #2: Low Yields via the Aldehyde Route

User Issue: "I am reacting 2-pyridinecarboxaldehyde with


, but the workup is messy, and the yield is inconsistent."
Root Cause Analysis
  • Reagent Quality:

    
     sublimes and degrades. Old reagent leads to incomplete conversion.
    
  • Vilsmeier Competition: If DMF is used as a solvent with

    
    , it can form stable intermediates that complicate workup.
    
  • Thermal Instability: The product is sensitive to heat during the removal of the phosphoryl chloride (

    
    ) byproduct.
    
Optimized Protocol: The "Dry Toluene" Method

This method replaces the neat reaction (which generates hard-to-remove


) with a solution-phase approach.

Reagents:

  • 2-Pyridinecarboxaldehyde (Dry, freshly distilled if yellow).

  • Phosphorus Pentachloride (

    
    ) - 1.1 equivalents.
    
  • Solvent: Anhydrous Toluene (forms an azeotrope with

    
    ).
    

Workflow:

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Addition: Suspend

    
     in toluene at 0°C. Add aldehyde dropwise. Do not dump solid 
    
    
    
    into the aldehyde.
  • Reaction: Warm to room temperature. Reflux is rarely needed and promotes tar formation. Stir for 2-4 hours.

  • Workup (The Critical Step):

    • Do not pour into water (violent hydrolysis).

    • Remove solvent and

      
       under high vacuum at <50°C .
      
    • The residue is the crude hydrochloride salt.

    • Neutralize with cold saturated

      
      only if the free base is required immediately. Extract rapidly with DCM.
      

Ticket #3: Product Instability & Storage

User Issue: "My purified product turned into a white solid/liquid mixture after one week."

Root Cause Analysis

This compound is a gem-dichloride . These are inherently masked aldehydes. In the presence of atmospheric moisture, they hydrolyze back to 2-pyridinecarboxaldehyde and HCl. The HCl generated autocatalyzes further decomposition.

Stabilization Protocol
  • Storage Form: Store as the hydrochloride salt if possible. The salt is significantly more stable than the free base.

  • Free Base Storage:

    • Add Activated 4Å Molecular Sieves to the storage vial.

    • Add a stabilizer: 1% Triethylamine or Potassium Carbonate (solid) to scavenge trace acid.

    • Temperature: -20°C.[1]

    • Container: Amber glass (light sensitive).

Comparative Analysis of Methods

FeatureRoute A: Radical Chlorination Route B: Aldehyde + PCl5 Route C: Trichloromethyl Reduction
Starting Material 2-Picoline (Cheap)2-Pyridinecarboxaldehyde (Expensive)2-Picoline (Cheap)
Selectivity Poor (Mixtures)ExcellentHigh (Process Control required)
Scalability LowMediumHigh (Industrial Preferred)
Key Risk Separation of isomers

handling & quench
Hydrogenation safety
Typical Yield 30-45%70-85%85-95%

Visual Workflows

Figure 1: Decision Logic for Synthesis Route

SynthesisDecision Start Start: Choose Precursor Picoline 2-Picoline (Low Cost) Start->Picoline Aldehyde 2-Pyridinecarboxaldehyde (High Purity needed) Start->Aldehyde DirectCl Direct Chlorination (Cl2/NCS) Picoline->DirectCl Not Recommended Exhaustive Exhaustive Chlorination to -CCl3 Picoline->Exhaustive Industrial Route PCl5 Reaction with PCl5 in Toluene Aldehyde->PCl5 Lab Scale Mixture Mixture of Products (Difficult Separation) DirectCl->Mixture Reduction Selective Hydrogenation (Pd/C, Base) Exhaustive->Reduction Target This compound PCl5->Target Reduction->Target

Caption: Decision tree selecting the optimal synthesis route based on scale and starting material.

Figure 2: The "Over-Shoot" Reduction Mechanism

ReductionMechanism Tri 2-(Trichloromethyl)pyridine Inter Intermediate: [Py-CCl2-Pd-H] Tri->Inter Fast Pd Pd/C Catalyst H2 (1-3 atm) Di This compound Inter->Di H2 Mono 2-(Chloromethyl)pyridine (Over-reduction) Di->Mono Slow (Stop here!) Base Base (Et3N) Scavenges HCl Base->Di Prevents Acid Catalysis

Caption: Kinetic window for the selective reduction of the trichloromethyl species.

References

  • Preparation of 2-(Chloromethyl)pyridine. US Patent 4,221,913. (Discusses the limitations of direct chlorination and the handling of chloromethyl intermediates). Link

  • Method for preparing 2,3-dichloropyridine. WO Patent 2012/122746.[2] (Describes the "chlorination-hydrogenation" cycle for pyridine derivatives, validating the reduction strategy). Link

  • Process for the preparation of 2-chloromethyl-pyridines. DE Patent 1204231B. (Historical grounding on the separation of mono/di/tri species). Link

  • Reaction of 2-pyridinecarboxaldehyde with PCl5.Journal of Heterocyclic Chemistry. (General methodology for aldehyde-to-gem-dichloride conversion).
  • Thionyl Chloride vs. PCl5. Master Organic Chemistry. (Mechanistic comparison of chlorinating agents). Link

Sources

Catalyst selection for efficient chlorination of pyridine side-chains

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst selection for efficient chlorination of pyridine side-chains Content type: Technical Support Center Guide

Role: Senior Application Scientist Status: Operational System Message: Welcome to the Advanced Synthesis Support Hub. The guide below addresses the specific challenges of chlorinating alkylpyridines (e.g., picolines). This reaction is notoriously sensitive to "salt stalling" and ring-deactivation. The protocols below prioritize the "Free Base Maintenance" strategy to ensure catalytic turnover.

Core Concept: The "Salt Stalling" Paradox

Before selecting a catalyst, you must understand the primary failure mode in this chemistry. Unlike standard benzylic chlorination (e.g., toluene), pyridine side-chain chlorination faces a unique self-terminating mechanism.

  • The Problem: As chlorination proceeds (via

    
     or reagents like NCS), Hydrogen Chloride (HCl) is generated.[1][2]
    
  • The Trap: Pyridine is a base.[2][3][4] The generated HCl immediately protonates the pyridine nitrogen, forming a pyridinium hydrochloride salt .

  • The Failure: The pyridinium salt precipitates out of non-polar solvents (like

    
     or Chlorobenzene) and is electronically deactivated  toward radical attack due to the intense electron-withdrawing nature of the positively charged nitrogen. The reaction stalls not because the catalyst died, but because the substrate sequestered itself.
    

Strategic Solution: Your catalyst selection is secondary to your Acid Scavenging Strategy . Efficient chlorination requires a biphasic system or the addition of solid bases to maintain the substrate in its free-base form.

Catalyst & Reagent Selection Matrix

Use this decision matrix to select the optimal system for your scale and selectivity requirements.

ParameterSystem A: Radical Initiator +

Gas
System B: TCCA (Trichloroisocyanuric Acid) System C: Vapor Phase Zeolites
Primary Use Large-scale manufacturing; high atom economy.Lab-scale; precise stoichiometry; solid handling.Continuous flow industrial processes (>300°C).
Catalyst/Initiator AIBN (Azo-bis-isobutyronitrile) or BPO (Benzoyl Peroxide).None (Self-initiating) or mild UV/AIBN.Zeolite K-L or Mordenite .
Mechanism Free Radical Chain Reaction.Radical transfer (Cl[5]• release).Surface-catalyzed radical/electrophilic mix.
Selectivity Control Difficult (Statistical mixture of mono/di/tri).High (Stoichiometric control allows mono-chlorination).Moderate (Depends on residence time).
Critical Requirement Must use Acid Scavenger (e.g.,

) to prevent salt formation.
Can often run without scavenger if solvent dissolves salts, but scavenger improves yield.High temperature (250-400°C); no scavenger needed (HCl gas removed).
Safety Profile High Risk (Toxic gas, exotherm).Moderate Risk (Solid oxidant).High Risk (High T, pressurized systems).
Experimental Protocol: Liquid Phase Chlorination of 2-Picoline

Objective: Selective synthesis of 2-(trichloromethyl)pyridine. Method: Free-Radical Chlorination with pH-Controlled Acid Scavenging.

Reagents & Equipment
  • Substrate: 2-Picoline (1.0 eq)

  • Reagent: Chlorine Gas (

    
    ) or TCCA.
    
  • Catalyst: AIBN (0.5 - 1.0 mol%).

  • Solvent: Chlorobenzene or

    
     (if permitted); Modern alternative: Biphasic Water/DCM system.
    
  • Scavenger: Sodium Carbonate (

    
    ) or Calcium Carbonate (
    
    
    
    ).
Step-by-Step Workflow
  • Preparation: In a multi-neck flask equipped with a reflux condenser, mechanical stirrer, and gas inlet, dissolve 2-picoline in the solvent.

  • Scavenger Addition: Add solid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (0.6 eq per Cl atom to be added) and a small amount of water (creates a biphasic buffer). Crucial: The pH of the aqueous phase must remain between 0.5 and 3.[6]0. Too basic (>3) ionizes 
    
    
    
    to hypochlorite (bleach), stopping radicals. Too acidic (<0.5) forms the unreactive salt.
  • Activation: Heat the mixture to 65-70°C. Add AIBN (dissolved in solvent).

  • Chlorination:

    • If using Gas: Bubble

      
       slowly. Monitor exotherm.
      
    • If using TCCA: Add solid TCCA in portions to control the radical flux.

  • Monitoring: Track disappearance of starting material via GC-MS.

    • Checkpoint: If reaction stalls at ~50% conversion, check pH. If acidic, add more base.

  • Workup: Cool mixture. Filter off inorganic salts.[1] Separate phases. Distill organic layer.

Troubleshooting & FAQs

Q1: My reaction stalled at 40-50% conversion. Adding more AIBN didn't help. Why? Diagnosis: You have likely hit the "Salt Wall." The HCl produced has converted your remaining starting material into 2-picolinium hydrochloride, which precipitates or becomes inert to radical attack. Solution:

  • Immediate Fix: Check the pH of the aqueous layer (if biphasic) or add solid Sodium Carbonate. You need to neutralize the HCl to liberate the free amine.

  • Prevention: Ensure your acid scavenger load is calculated based on the moles of HCl produced (1 mole HCl per 1 mole Cl added), not just catalytic amounts.

Q2: I am seeing ring chlorination byproducts (e.g., 3-chloro-2-methylpyridine). Diagnosis: This indicates an Electrophilic Aromatic Substitution (EAS) pathway is competing with the radical pathway. Causes:

  • Metal Contamination: Trace Iron (Fe) or Aluminum (Al) acts as a Lewis Acid catalyst, promoting ring chlorination.

  • Low Temperature: Radical reactions require energy (heat/light). If the temp is too low, the radical chain is slow, allowing the background ionic reaction to take over. Solution:

  • Add a chelating agent (EDTA) if metal ions are suspected.

  • Ensure temperature is >60°C.[1][6]

  • Exclude light if not using photo-catalysis (though light usually helps side-chain).

Q3: How do I stop at the Mono-chlorinated product (2-chloromethylpyridine)? Diagnosis: Over-chlorination is rapid because the electron-withdrawing Cl atom actually activates the remaining benzylic protons for radical attack (unlike EAS where it deactivates). Solution:

  • Stoichiometry: Use a deficiency of chlorinating agent (0.8 eq).

  • Reagent Switch: Use TCCA or NCS instead of chlorine gas. These solid reagents allow for precise stoichiometric addition.

  • Quench Early: Stop reaction at 70% conversion and recycle starting material.

Visualizations
Figure 1: The "Salt Stalling" Mechanism & Solution

Caption: This diagram illustrates how HCl production terminates the reaction by sequestering the substrate, and how the Acid Scavenger restores the cycle.

G Substrate 2-Picoline (Free Base) Radical Picolyl Radical Substrate->Radical AIBN / Cl• Salt Picolinium Salt (INERT) Substrate->Salt + HCl (Fast) Product Chlorinated Side-Chain Radical->Product + Cl2 HCl HCl Byproduct Product->HCl Generates Salt->Substrate + Base (Restores) Base Acid Scavenger (Na2CO3) HCl->Base Neutralized

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing stalled reactions or poor selectivity.

Tree Start Issue: Low Yield / Stalled Reaction CheckState Is precipitate visible? Start->CheckState CheckPH Check pH / Base CheckState->CheckPH Yes (White Solid) CheckMetal Check Trace Metals CheckState->CheckMetal No (Clear Solution) SaltIssue Salt Stalling: Add Na2CO3 / Water CheckPH->SaltIssue pH < 1 RingIssue Ring Chlorination: Remove Fe/Al, Increase Temp CheckMetal->RingIssue Ring Isomers Present

References
  • Process for chlorination of side chains . US Patent 3,123,608. Describes the necessity of acid-binding agents (soda ash) to prevent hydrochloride formation during picoline chlorination.Link

  • Method of side-chain chlorination of 2-chloro-methylpyridine . EP Patent 0557967B1. Details the critical pH control range (0.5 - 3.0) to balance salt prevention vs. chlorine ionization.Link

  • Trichloroisocyanuric Acid: A Versatile and Efficient Chlorinating and Oxidizing Reagent . ResearchGate. Review of TCCA as a stoichiometric reagent for side-chain chlorination.Link

  • Vapor phase production of Chlorinated pyridines . EP Patent 0239905A1. Discusses vapor phase catalysis using silicates/zeolites for industrial scale.Link

  • Study on catalyst deactivation kinetics of pyridine chlorination . ResearchGate. Analysis of catalyst lifespan and deactivation modes in chlorination reactions.Link

Sources

Technical Support Center: 2-(Dichloromethyl)pyridine Purification & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurity Removal in 2-(Dichloromethyl)pyridine Synthesis Document ID: TS-2DCMP-001 Last Updated: February 3, 2026 Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary

This compound (2-DCMP) is a critical intermediate, often synthesized via the radical chlorination of 2-picoline. However, its reactivity profile presents a "Goldilocks" challenge: it is sandwiched between the under-chlorinated 2-(chloromethyl)pyridine and the over-chlorinated 2-(trichloromethyl)pyridine . Furthermore, the gem-dichloro moiety is highly susceptible to hydrolysis, reverting to 2-pyridinecarboxaldehyde .

This guide provides autonomous, field-proven protocols to isolate high-purity 2-DCMP, utilizing differences in basicity (pKa) and boiling points to separate these structurally similar impurities.

Module 1: Diagnostic Triage

Identify your impurity profile before selecting a purification method.

Q: My GC/LC trace shows three distinct peaks. Which is which?

A: In radical chlorination, retention times and physical properties shift predictably as chlorine loading increases. Use the table below to identify your specific impurity burden.

CompoundStructure NoteRelative GC RetentionpKa (Approx)Boiling Point Trend
2-Picoline (Starting Material)No ClShortest~5.96Lowest (~129°C)
2-(Chloromethyl)pyridine Mono-ClShort~3.8Medium
This compound Target Medium ~2.0 - 2.5 High
2-(Trichloromethyl)pyridine Tri-ClLongest< 1.0Highest

Diagnostic Tip:

  • 1H NMR Check: Look at the benzylic proton signal.

    • Target (2-DCMP): Singlet around 6.6 – 6.8 ppm (integrates to 1H).

    • Mono-Cl: Singlet around 4.6 – 4.7 ppm (integrates to 2H).

    • Tri-Cl: No benzylic protons (silent in this region).

    • Aldehyde (Hydrolysis): Distinct singlet downfield at ~10.0 ppm .

Module 2: Removing Under-Chlorinated Impurities (The pH Swing)

Targeting: 2-Picoline and 2-(Chloromethyl)pyridine

Q: Distillation isn't separating the starting material (2-picoline) effectively. Is there a chemical alternative?

A: Yes. You can exploit the inductive effect of the chlorine atoms. The electron-withdrawing chlorine atoms significantly lower the basicity of the pyridine nitrogen. 2-Picoline (pKa ~5.[1]96) is a much stronger base than 2-DCMP (pKa ~2.0). We can use a precise pH extraction to protonate the impurities while leaving the target as a free base.

Protocol: Selective Acid Extraction

Reagents: 1M HCl, Saturated NaHCO3, DCM (Dichloromethane).

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • The Acid Wash (Critical Step):

    • Wash the organic layer with cold aqueous HCl buffered to pH 3.0 – 3.5 .

    • Mechanism:[2][3][4][5][6] At pH 3.5, 2-picoline (pKa ~5.96) will be >99% protonated and move to the aqueous layer. The target 2-DCMP (pKa ~2.0) will remain >90% unprotonated in the DCM layer.

  • Separation: Drain the organic layer (contains Target + Over-chlorinated byproducts). Discard the aqueous layer (contains Picoline/Mono-Cl) only after HPLC confirmation.

  • Neutralization: Wash the organic layer with saturated NaHCO3 to remove trace acid.

  • Drying: Dry over anhydrous Na2SO4 and concentrate.

Visualizing the Logic:

pH_Extraction cluster_layers Separation Phase Mixture Crude Mixture (Picoline + 2-DCMP) AcidWash Wash with pH 3.5 Buffer Mixture->AcidWash Dissolve in DCM Aqueous Aqueous Layer (Protonated Picoline) AcidWash->Aqueous pKa > 3.5 (Impurity) Organic Organic Layer (Neutral 2-DCMP) AcidWash->Organic pKa < 3.5 (Target)

Figure 1: Selective extraction exploiting the pKa shift caused by chlorine substitution.

Module 3: Removing Over-Chlorinated Impurities

Targeting: 2-(Trichloromethyl)pyridine

Q: I have 15% 2-(trichloromethyl)pyridine. Can I wash it out?

A: No. The trichloromethyl species is chemically inert to mild acid/base washing (it is non-basic). You have two options: Fractional Distillation or Chemical Reduction (Salvage) .

Option A: High-Vacuum Fractional Distillation

The boiling point gap between the di-chloro and tri-chloro species is narrow but exploitable under high vacuum.

  • Requirement: Vigreux column (min 20 cm) or spinning band column.

  • Vacuum: < 5 mmHg is recommended to keep pot temperature below 140°C (preventing thermal degradation).

  • Cut Strategy:

    • Foreshot: Residual mono-chloro species.

    • Main Fraction: 2-DCMP.

    • Pot Residue: Enriched trichloromethyl species (higher BP).

Option B: The "Iron Salvage" Protocol (Advanced)

If distillation fails, you can chemically reduce the tri-chloro impurity back to the di-chloro target using Iron powder. This is a known method for correcting over-chlorination in pyridine side-chains [1].

Protocol:

  • Dissolve crude in Methanol.

  • Add Iron powder (Fe) (0.8 eq relative to impurity) and catalytic HCl.

  • Heat to reflux (60-70°C) for 1-2 hours.

  • Monitor: The Iron selectively reduces the C-Cl bond of the electron-deficient trichloromethyl group.

  • Workup: Filter off iron residues, concentrate, and perform the standard workup.

Module 4: Stability & Hydrolysis Prevention

Targeting: 2-Pyridinecarboxaldehyde

Q: My product was pure yesterday, but now smells like almonds and shows a peak at 10 ppm. What happened?

A: You exposed the gem-dichloro group to atmospheric moisture. 2-DCMP hydrolyzes rapidly to the aldehyde (2-pyridinecarboxaldehyde) in the presence of water and trace acid/heat.

Prevention Workflow:

  • Storage: Store under Argon/Nitrogen at 2-8°C.

  • Stabilizer: For long-term storage, adding a pellet of solid KOH or anhydrous K2CO3 to the vial can scavenge trace acid, which catalyzes the hydrolysis mechanism.

  • Solvents: Never store 2-DCMP in wet solvents (e.g., un-distilled chloroform or ether).

Hydrolysis DCMP This compound Inter Gem-diol Intermediate (Unstable) DCMP->Inter + H2O HCl HCl (Byproduct) DCMP->HCl Autocatalytic Water H2O (Moisture) Aldehyde 2-Pyridinecarboxaldehyde (Impurity) Inter->Aldehyde - H2O HCl->DCMP Catalyzes Hydrolysis

Figure 2: The autocatalytic hydrolysis cycle. Note that the HCl byproduct accelerates further decomposition.

FAQs: Rapid Response

Q: Can I use silica gel chromatography? A: Yes, but be cautious. Silica is slightly acidic. If your column is slow, the acidity of the silica + residual moisture can hydrolyze the target to the aldehyde on the column.

  • Fix: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites before loading your sample.

Q: The reaction mixture turned into a black tar. Is it recoverable? A: Pyridines are notorious for polymerization (tarring) under radical conditions if the temperature is too high or oxygen is present.

  • Fix: If the tar is flowable, attempt a Kugelrohr distillation . The tar will remain in the bulb, and the volatile chlorinated pyridines will distill over. If it is a solid mass, the batch is likely lost.

Q: Why is the refractive index (RI) changing during storage? A: This is a primary indicator of hydrolysis. As the gem-dichloro converts to the carbonyl (aldehyde), the RI shifts. Check the container seal immediately.

References

  • Synthesis of 2-chloro-6-(dichloromethyl)pyridine. PrepChem.com. (Methodology for Iron/HCl reduction of trichloromethyl to dichloromethyl species). Link

  • 2-Methylpyridine (2-Picoline) Properties. PubChem. (Source for pKa values confirming basicity differences). Link

  • Preparation of 2-(Chloromethyl)pyridine. US Patent 4221913A. (Describes chlorination pathways and purification logic). Link

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. (Provides boiling point data for polychlorinated pyridine derivatives). Link

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive mass spectrometric characterization of 2-(Dichloromethyl)pyridine (CAS: 70258-18-3), a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Unlike standard spectral libraries that list peaks without context, this document focuses on comparative differentiation . It details how to distinguish this compound from its structural isomers (3- and 4-substituted analogs) and common synthetic impurities (e.g., monochloromethyl derivatives) using Electron Ionization (EI) fragmentation patterns.[1]

Key Performance Metric: The "performance" of this analytical method is defined by its Selectivity —the ability to unambiguously assign the 2-position substitution and confirm the dichlorinated state against isobaric or homologous interferences.

The Isotopic Signature (The Baseline)

Before analyzing fragmentation, the molecular ion (


) cluster provides the primary validation check. This compound contains two chlorine atoms, creating a distinct isotopic envelope that serves as the first "gate" for identification.[1]
Theoretical Isotope Distribution (Formula: )
Ion Typem/z (Nominal)CompositionRelative Intensity (Approx)Diagnostic Value
M 161

100% (Normalized)Parent Peak
M+2 163

~65% High intensity confirms

M+4 165

~10% Confirms di-halogenation

Critical Check: If your spectrum shows a 3:1 ratio at M/M+2, you have a monochloro impurity (likely 2-(chloromethyl)pyridine), not the target product.

Fragmentation Mechanics: The Physics of Dissociation

The fragmentation of this compound is driven by the stability of the pyridinyl cation and the "Ortho Effect" facilitated by the nitrogen lone pair.

Primary Pathway: -Cleavage and Halogen Loss

Upon electron impact (70 eV), the molecular ion undergoes


-cleavage at the exocyclic carbon. The loss of a chlorine radical is the most energetically favorable pathway, yielding a resonance-stabilized carbocation.
  • Step 1: Ionization

    
    
    
    
    
    (m/z 161/163/165)[1]
  • Step 2:

    
    -Cleavage (Loss of Cl
    
    
    
    )
    
    
    Formation of the (chloromethyl)pyridinium ion (m/z 126/128).[1] This ion is often the Base Peak or highly abundant.[1]
  • Step 3: Secondary Elimination

    
     Loss of the second Cl or HCl, eventually leading to the bare pyridinyl cation or ring contraction.
    
Secondary Pathway: Ring Fragmentation (HCN Loss)

Characteristic of the pyridine nucleus, the loss of neutral HCN (27 Da) occurs from the ring, typically after the initial halogen loss.

Visualization: Fragmentation Pathway

The following diagram illustrates the causal flow of ions, distinguishing the target molecule from its breakdown products.

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion [M]+. m/z 161, 163, 165 (Isotope Pattern 9:6:1) Frag_A Fragment A [M-Cl]+ m/z 126, 128 (Chloromethyl-pyridinium) M_Ion->Frag_A - Cl (35/37) Alpha-Cleavage Frag_B Fragment B [C6H5N]+ m/z 91 (Azatropylium-like) Frag_A->Frag_B - Cl Secondary Loss Frag_C Fragment C [C5H4]+ m/z 64/65 (Ring Degradation) Frag_B->Frag_C - HCN (27 Da) Ring Collapse key Blue: Parent | Green: Primary Fragment | Yellow: Secondary | Red: Terminal

Caption: Step-wise EI fragmentation pathway of this compound showing mass transitions.

Comparative Profiling: Distinguishing Alternatives

This section objectively compares the target compound against its most common "imposters" in a reaction mixture: the monochloro impurity and the structural isomers.

Comparison 1: Target vs. Synthetic Impurity (Monochloro)

In the chlorination of 2-methylpyridine, under-chlorination leads to 2-(chloromethyl)pyridine.[1]

FeatureThis compound (Target)2-(Chloromethyl)pyridine (Impurity)
Parent Ion (m/z) 161127
Isotope Pattern 9:6:1 (M, M+2, M+4)3:1 (M, M+2)
Base Peak m/z 126 (Loss of Cl)m/z 127 (Molecular Ion often dominant) or 92 (Loss of Cl)
Differentiation High Confidence: Presence of m/z 161/163 cluster.High Confidence: Absence of peaks >130.[1][2]
Comparison 2: Target vs. Structural Isomers (3- and 4-positions)

Distinguishing the position of the dichloromethyl group (2- vs 3- vs 4-) is challenging but possible by observing the m/z 78 (Pyridinium ion) and the stability of the [M-Cl]+ cation.

  • 2-Position (Ortho): The proximity of the substituent to the ring nitrogen often facilitates specific rearrangements (e.g., H-transfer) or destabilizes the molecular ion slightly more than the 3/4 isomers due to electronic repulsion, leading to a more intense fragment ion (m/z 126) relative to the parent ion.

  • 3/4-Positions: These isomers typically show a more stable molecular ion and a cleaner loss of the substituent without the "ortho effect" interference. The m/z 78 peak (pyridinium) is often less abundant in 2-substituted pyridines compared to 3- or 4-substituted analogs due to the specific fragmentation energetics required to strip the substituent at the ortho position.

Diagnostic Decision Tree

Use this logic flow to validate your sample identity.

DecisionTree Start Unknown Spectrum Analysis Check_161 Is Parent Ion Cluster at m/z 161/163/165? Start->Check_161 Check_Ratio Is Isotope Ratio approx 9:6:1? Check_161->Check_Ratio Yes Check_127 Is Parent Ion at m/z 127? Check_161->Check_127 No (Lower Mass) Result_Target CONFIRMED: This compound Check_Ratio->Result_Target Yes Result_Iso POSSIBLE ISOMER: Check m/z 78 abundance & Retention Time Check_Ratio->Result_Iso No (Distorted Ratio) Result_Mono IMPURITY: 2-(Chloromethyl)pyridine Check_127->Result_Mono Yes (Ratio 3:1)

Caption: Logic flow for distinguishing the target compound from impurities and isomers.

Experimental Protocol (Self-Validating)

To ensure reproducible data that matches the profiles above, follow this GC-MS workflow.

Instrument Parameters
  • Ionization: Electron Impact (EI), 70 eV.[1]

  • Source Temp: 230°C (High temp prevents condensation of polar pyridine derivatives).[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).[1]

    • Rationale: Pyridines can tail on polar columns; non-polar phases provide sharper peaks for integration.[1]

Step-by-Step Workflow
  • Blank Run: Inject pure solvent (DCM or Methanol) to clear memory effects.[1]

  • System Suitability: Inject a standard of 2-chloropyridine.[1]

    • Acceptance Criteria: Must observe m/z 113/115 (3:1 ratio).[1] This validates the mass axis and detector linearity for chlorine isotopes.[1]

  • Sample Injection: Dilute sample to ~100 ppm. Split ratio 50:1.[1]

    • Why: High concentrations cause "spectral skewing" of isotope ratios in quadrupole instruments.[1]

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 161.[1]

    • Check peak purity: The apex spectrum must match the leading/tailing edge spectra to rule out co-eluting isomers.

References

  • NIST Mass Spectrometry Data Center. Pyridine, 2-(chloromethyl)- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][3][4][5] Retrieved from [Link]

    • Context: Provides the baseline spectrum for the monochloro impurity (m/z 127)
  • Flammang, R., et al. Isomer differentiation in substituted pyridines by mass spectrometry.[1] International Journal of Mass Spectrometry.[1]

    • Context: Foundational principles for distinguishing ortho/meta/para pyridine isomers using diagnostic ions (m/z 78) and collision-induced dissociation.[1]

  • Context: Supporting spectral data for the monochlorin
  • PubChem. 2-Chloro-5-(chloromethyl)pyridine Compound Summary. Retrieved from [Link]

    • Context: Verifies physical properties and related chloro-pyridine fragment

Sources

A Senior Application Scientist's Guide to Identifying 2-(Dichloromethyl)pyridine using FT-IR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structures is paramount. 2-(Dichloromethyl)pyridine serves as a critical building block in the synthesis of various active pharmaceutical ingredients. Its purity and structural integrity directly impact the safety and efficacy of the final drug product. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for molecular identification. This guide provides a comprehensive, in-depth analysis of the FT-IR spectrum of this compound, offering a comparative perspective with structurally similar molecules to aid researchers in its precise identification.

The Role of FT-IR in Molecular Characterization

FT-IR spectroscopy probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique fingerprint of the molecule, determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. For a molecule like this compound, the FT-IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the dichloromethyl group.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is intrinsically linked to the sample preparation and data acquisition parameters. For a liquid sample such as this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.

Step-by-Step Protocol for ATR-FT-IR Analysis:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. A background spectrum of the clean ATR crystal (typically diamond or zinc selenide) should be collected to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a single drop of neat this compound onto the center of the ATR crystal.[1][2]

  • Pressure Application: If using a pressure clamp, apply consistent pressure to ensure intimate contact between the liquid sample and the ATR crystal. This is crucial for obtaining a strong signal.[1]

  • Data Acquisition: Collect the sample spectrum. Typical acquisition parameters for a routine identification scan would be:

    • Spectral Range: 4000-400 cm⁻¹[3][4]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing: The acquired spectrum should be baseline corrected and, if necessary, normalized. The peak positions and intensities can then be determined.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.[2][5]

Diagram of the Experimental Workflow:

FT_IR_Workflow A Instrument Preparation (Background Scan) B Sample Application (Drop of Liquid on ATR) A->B Ready for Sample C Data Acquisition (Collect Spectrum) B->C Sample in Place D Data Processing (Baseline Correction) C->D Raw Spectrum E Analysis (Peak Identification) D->E Processed Spectrum

Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Interpreting the FT-IR Spectrum of this compound: A Predictive Analysis

Expected Vibrational Modes:

  • Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations.

    • C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.[6]

    • C=C and C=N Stretching: These vibrations give rise to a set of sharp bands in the 1600-1400 cm⁻¹ region, which are highly characteristic of the pyridine ring structure.[7]

    • C-H In-Plane and Out-of-Plane Bending: These vibrations occur in the fingerprint region (below 1400 cm⁻¹) and are sensitive to the substitution pattern on the ring.

  • Dichloromethyl Group Vibrations: The -CHCl₂ group will have its own distinct vibrational modes.

    • C-H Stretching: The C-H bond in the dichloromethyl group is expected to have a stretching vibration around 2980-2960 cm⁻¹.

    • C-Cl Stretching: The carbon-chlorine stretching vibrations are typically strong and appear in the 800-600 cm⁻¹ region. For a dichloromethyl group, we would expect to see two distinct C-Cl stretching bands due to symmetric and asymmetric vibrations.[8]

    • CH Bending (Scissoring and Rocking): These bending vibrations will likely appear in the 1400-1200 cm⁻¹ region.

Comparative Spectral Analysis

To aid in the identification of this compound, it is instructive to compare its predicted spectral features with the experimentally determined spectra of related molecules.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound 2,3-Dichloro-5-Trifluoromethyl Pyridine[3] 2-Chloro-6-Methyl Pyridine[4] Pyridine (Vapor Phase)[9]
Aromatic C-H Stretch3100-3000~3080~30603085, 3031
Aliphatic C-H Stretch~2970N/A~2950N/A
C=C/C=N Ring Stretch1600-14001570, 1450, 14151580, 1460, 14251583, 1482, 1439
CH₂ Bend/Scissor~1420N/A~1440N/A
C-Cl Stretch800-600 (two bands)~750, ~680 (C-Cl)~780 (C-Cl)N/A
Ring Bending< 1000Multiple bandsMultiple bandsMultiple bands

Analysis of Comparative Data:

The table above highlights the key regions to examine in the FT-IR spectrum. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and an aliphatic C-H stretch just below 3000 cm⁻¹ would be a key indicator for this compound. Furthermore, the characteristic pattern of pyridine ring stretches between 1600-1400 cm⁻¹ should be observable. The most definitive feature, however, would be the strong C-Cl stretching absorptions in the 800-600 cm⁻¹ region. The presence of two distinct bands in this region would strongly support the presence of the dichloromethyl group.

In contrast, 2-chloro-6-methyl pyridine would show a single C-Cl stretch and different aliphatic C-H stretching and bending modes corresponding to the methyl group. 2,3-dichloro-5-trifluoromethyl pyridine would have C-Cl stretches and additional strong absorptions associated with the C-F bonds of the trifluoromethyl group, typically in the 1350-1150 cm⁻¹ region. Unsubstituted pyridine would lack any C-Cl or aliphatic C-H absorptions.

Conclusion

FT-IR spectroscopy provides a powerful and accessible tool for the identification of this compound. By understanding the characteristic vibrational modes of the pyridine ring and the dichloromethyl group, and by comparing the obtained spectrum with those of structurally related compounds, researchers can confidently confirm the identity and purity of this important chemical intermediate. The combination of a well-executed experimental protocol and a thorough understanding of infrared spectral interpretation is key to leveraging the full potential of this analytical technique in a research and development setting.

References

  • FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Yadav, B. S., Yadav, A. K., & Chand, S. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry.
  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2024). MDPI.
  • Yadav, B. S., et al. (2006). FTIR Spectrum of 2-chloro-6-methyl pyridine.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed.
  • Kline, C. H., & Turkevich, J. (1944). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry.
  • Pyridine. (n.d.). NIST WebBook. Retrieved February 3, 2026, from [Link]

  • (a) ATR-FTIR spectra of flowing 0.03 M pyridine in water through the... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved February 3, 2026, from [Link]

  • Intramolecular vibrations of dichloromethane (CH 2 Cl 2 ). Experimental... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Introduction to FT-IR Sample Handling. (n.d.). Thermo Fisher Scientific.
  • FTIR spectra after pyridine adsorption on Pt/ZrO 2 (a, b) and... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • FTIR Spectroscopy - Liquid IR Spectroscopy. (2013, January 10). YouTube.
  • IR Spectroscopy of Liquids. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 3, 2026, from [Link]

  • The Vibrations and Structure of Pyridine Chemisorbed on Ag(111)
  • Frequencies of enhanced vibrational modes for pyridine molecules. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Northern Illinois University.

Sources

Comparative Crystallographic Guide: 2-(Dichloromethyl)pyridine Derivatives vs. Fluorinated & Monochlorinated Analogs

[1]

Executive Summary: The Structural Niche of the Dichloromethyl Group

In rational drug design, the 2-(dichloromethyl)pyridine scaffold serves as a critical bioisostere, bridging the gap between the metabolically labile methyl group and the highly stable, lipophilic trifluoromethyl (

1

dichloromethyl (

)
1

This guide objectively compares the crystallographic performance —defined by crystallizability, lattice stability, and structural resolution—of this compound derivatives against their primary alternatives: 2-(trifluoromethyl)pyridine (stable, hydrophobic) and 2-(chloromethyl)pyridine (reactive, alkylating).[1]

Key Findings
  • Crystallizability:

    
     derivatives require strictly non-protic solvent systems (e.g., EtOAc/Hexane) to prevent solvolysis, unlike 
    
    
    analogs.[1]
  • Interaction Profile: Unlike

    
     (weak acceptor), 
    
    
    acts as a dual-functional motif (H-bond donor via C-H and Halogen-bond donor via Cl), creating more complex, higher-energy lattice networks.[1]
  • Data Resolution: The

    
     group exhibits specific rotational disorder that requires lower temperature thresholds (
    
    
    K) compared to the often freely rotating
    
    
    .[1]

Comparative Analysis: Structural & Crystallographic Performance[1][2][3][4][5]

The following data synthesizes experimental results from specific structural studies, including sulfonyl and polychlorinated derivatives [1, 2, 3].

Table 1: Crystallographic Performance Matrix[1]
FeatureThis compound (

)
2-(Trifluoromethyl)pyridine (

)
2-(Chloromethyl)pyridine (

)
Lattice Stability Moderate. Stabilized by C-H...N/O H-bonds and Cl...Cl interactions.[1]High. Stabilized by weak F...F contacts and hydrophobic packing.[1]Low. Often requires salt formation (HCl) to stabilize the reactive alkyl chloride.
Dominant Interaction Hybrid: C-H donor (Acidic proton) + Halogen Bond (

-hole on Cl).[1]
Hydrophobic: Weak dispersion & electrostatic repulsion.[1]Dipolar: Strong C-Cl dipole interactions; often forms dimers.[1]
Disorder Profile Conformational: Cl atoms often occupy split positions; C-H vector is directional.[1]Rotational:

symmetry often leads to free rotation/high thermal motion.[1]
Minimal: Usually ordered, but the whole side chain may flex.[1]
Solvent Compatibility Restricted: Aprotic only (EtOAc, Hexane,

).[1] Avoid alcohols.
Broad: Compatible with alcohols, ethers, and aqueous mixtures.[1]Specific: often requires anhydrous conditions to prevent hydrolysis to alcohol.
Typical Space Group Low Symmetry (e.g., Monoclinic

) due to directional H-bonds [1].[1]
Higher Symmetry potential due to globular F-shape.[1]Variable; often Triclinic or Monoclinic.

Critical Experimental Protocols

To achieve publication-quality data for this compound derivatives, standard protocols must be modified to account for the acidity of the methine proton and the lability of the C-Cl bonds.[1]

Protocol A: Optimized Crystallization Workflow (Vapor Diffusion)

Objective: Grow single crystals of this compound derivatives suitable for X-ray diffraction while minimizing hydrolysis.

Reagents:

  • Analyte: >98% purity this compound derivative.[1]

  • Solvent (Inner Vial): Ethyl Acetate (EtOAc) or 1,2-Dichloroethane (DCE).[1] Note: DCE promotes halogen-halogen stacking [3].

  • Precipitant (Outer Vial): n-Hexane or Pentane (anhydrous).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the derivative in 1.5 mL of EtOAc. Sonicate for 30 seconds to ensure complete homogeneity.

    • Checkpoint: If the solution is cloudy, filter through a 0.2

      
      m PTFE syringe filter.[1] Do not  use Nylon (reactivity risk).[1]
      
  • Vessel Setup: Place the solution in a 4 mL inner vial. Place this vial inside a 20 mL scintillation vial.

  • Diffusion Initiation: Carefully add 8 mL of n-Hexane to the outer vial.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent moisture ingress.[1]

  • Incubation: Store at 4°C in a vibration-free environment.

    • Causality: Lower temperature reduces the kinetic energy of the lattice formation, favoring the ordered alignment of the bulky

      
       group over disordered aggregation.
      
  • Harvesting: Crystals typically appear within 3-5 days as colorless prisms.[1]

Protocol B: Data Collection & Refinement Strategy

Objective: Resolve the specific disorder associated with the

  • Mounting: Use perfluoropolyether oil (CryoOil).[1] Avoid hydrocarbon greases which can dissolve lipophilic chlorinated compounds.

  • Temperature: Collect data at 100 K or lower .

    • Reasoning: The

      
       group often exhibits "rattling" motion.[1] At 298 K, thermal ellipsoids for Cl atoms will be chemically unreasonable (
      
      
      ).[1] Cooling "freezes" the methine proton into a specific H-bond donor conformation [1].[1]
  • Refinement (SHELXL/OLEX2):

    • Restraints: If disorder persists, apply SIMU (similarity) restraints to the anisotropic displacement parameters (ADPs) of the chlorine atoms.[1]

    • Hydrogen Treatment: The methine proton on

      
       is acidic.[1] Its position should be located in the difference Fourier map if possible. If not, use a riding model (HFIX 13) but allow the torsion angle to refine to maximize electron density fit.[1]
      

Structural Mechanism & Interaction Pathways[1]

The following diagram illustrates the decision logic for crystallizing these derivatives and the resulting interaction networks that stabilize the crystal lattice.

CrystallographyWorkflowStartTarget: this compound DerivativeSubstituentCheckAnalyze Substituent StabilityStart->SubstituentCheckPath_CHCl2-CHCl2 (Dichloromethyl)SubstituentCheck->Path_CHCl2Reactive/AcidicPath_CF3-CF3 (Trifluoromethyl)SubstituentCheck->Path_CF3Inert/StableSolvent_AproticSolvent: EtOAc / Hexane(Avoid Alcohols)Path_CHCl2->Solvent_AproticPrevents SolvolysisSolvent_GeneralSolvent: EtOH / Water(Standard)Path_CF3->Solvent_GeneralInteraction_NetLattice InteractionsSolvent_Aprotic->Interaction_NetSolvent_General->Interaction_NetHBondC-H...N / C-H...O(Directional H-Bonding)Interaction_Net->HBondDominant in -CHCl2XBondCl...Cl / Cl...O(Halogen Bonding)Interaction_Net->XBondSecondary in -CHCl2HydrophobicF...F / Pi-Stacking(Weak Dispersion)Interaction_Net->HydrophobicDominant in -CF3OutcomeCrystal Packing MotifHBond->OutcomeXBond->OutcomeHydrophobic->Outcome

Caption: Decision matrix for crystallization conditions and resulting lattice interaction networks for halogenated pyridine derivatives.

Case Study Data Validation

To validate the protocols above, we compare lattice parameters of a 2-(dichloromethyl) derivative against a standard 2-chloromethyl analog.

Case A: 2-[(Dichloromethane)sulfonyl]pyridine [1] [1][2]

  • Method: Crystallized from EtOAc/Hexane (1:10).[1][2]

  • Result: Monoclinic

    
    .
    
  • Key Interaction: The methine hydrogen forms a trifurcated H-bond network.[1] The Cl atoms participate in weak

    
    -stacking offsets.[2]
    
  • Validation: The use of aprotic solvent preserved the

    
     moiety, which is prone to base-catalyzed decomposition.[1]
    

Case B: 2-Chloro-5-(chloromethyl)pyridine [2] [1][3][4]

  • Method: Slow evaporation of Ethanol.[4]

  • Result: Monoclinic

    
    , Planar dimers.[1]
    
  • Comparison: The monochloromethyl group (

    
    ) lacks the steric bulk to force the specific twisting seen in dichloromethyl variants, resulting in simpler, flatter packing sheets.[1]
    

Conclusion

For researchers targeting this compound derivatives, the dichloromethyl group acts as a "structural anchor" via its acidic proton.[1] While more challenging to crystallize than its fluorinated counterparts due to hydrolytic instability, it provides richer structural data regarding hydrogen bonding potential.[1] Success relies on the strict exclusion of protic solvents and the collection of X-ray data at cryogenic temperatures to manage rotational disorder.

References

  • Zhu, X., et al. "Crystal structure of 2-[(dichloromethane)sulfonyl]pyridine."[1] PubMed Central (PMC), National Institutes of Health.[1] [Link]

  • Feng, Z., et al. "2-Chloro-5-(chloromethyl)pyridine."[1][3][4] Acta Crystallographica Section E, International Union of Crystallography, 2011.[1][4] [Link]

  • Zhu, X., Cai, Z., Zhang, H., & Sun, M. "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine."[1][3] Asian Journal of Chemistry, 2013.[1][3] [Link]

Precision Analytics for 2-(Dichloromethyl)pyridine: A Comparative Guide to Purity Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-(Dichloromethyl)pyridine (2-DMP) is a critical intermediate in the synthesis of agrochemicals (e.g., nitrapyrin) and pharmaceutical scaffolds. However, its analysis presents a distinct paradox: the gem-dichloro group is thermally labile and moisture-sensitive.

  • The Challenge: Standard Gas Chromatography (GC) offers superior resolution for separating chlorinated homologs (mono-, di-, and trichloro-), but high injector temperatures can induce degradation. Conversely, High-Performance Liquid Chromatography (HPLC) preserves the molecule but often lacks the resolution to distinguish between the non-polar chlorinated impurities.

  • The Solution: This guide advocates for a Dual-Method Strategy . Use GC-FID for process control (monitoring the chlorination level) and RP-HPLC for stability testing (quantifying hydrolysis products).

Critical Analysis of Analytical Architectures

Method A: Gas Chromatography (GC-FID) – The Synthesis Workhorse

Best For: Process monitoring, quantifying unreacted 2-methylpyridine, and distinguishing over-chlorinated byproducts (2-trichloromethylpyridine).

  • Mechanism: Separation based on boiling point and polarity interaction with a siloxane stationary phase.

  • Critical Control Point: Injector temperature must be optimized (<200°C recommended) to prevent in-situ dehydrochlorination or hydrolysis if moisture is present.

Method B: Reverse-Phase HPLC (UV-Vis) – The Stability Watchdog

Best For: Final product release, storage stability, and detecting 2-pyridinecarboxaldehyde (the hydrolysis impurity).

  • Mechanism: Partitioning between a hydrophobic C18 phase and a polar mobile phase.

  • Critical Control Point: pH control. Pyridines are basic (pKa ~5.2); mobile phase pH must be buffered (preferably > pH 6 or < pH 3) to prevent peak tailing caused by interaction with residual silanols.

Method C: Quantitative NMR (qNMR) – The Absolute Truth

Best For: Reference standard qualification.

  • Mechanism: Molar response is independent of chemical structure. Allows absolute purity determination without a reference standard of the impurities.

Experimental Protocol: The "Gold Standard" GC-FID Method

This protocol is designed to minimize thermal stress while maximizing resolution between the dichloro- target and the trichloro- impurity.

Instrumentation & Conditions
  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or ZB-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m × 0.25mm × 0.25µm.

    • Rationale: Low polarity matches the analyte; "ms" grade ensures low bleed at higher temperatures.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1). Temperature: 200°C.

    • Note: Do not exceed 220°C. Higher temperatures risk converting 2-DMP to vinyl analogues or tars.

  • Detector (FID): 280°C. H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-602.0
Ramp 1101800.0
Ramp 2252803.0
Sample Preparation (Crucial Step)
  • Solvent: Dichloromethane (DCM), Anhydrous (stored over molecular sieves).

  • Concentration: 1.0 mg/mL.

  • Internal Standard: 1,2-Dichlorobenzene (optional, for assay).

  • Handling: Prepare samples immediately before injection. Use amber vials to prevent photodegradation.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific impurity profile required.

AnalyticalDecisionMatrix Start Sample: this compound Objective Define Analytical Objective Start->Objective ProcessControl Synthesis Monitoring (Chlorination Level) Objective->ProcessControl Reaction incomplete? Stability Purity/Storage Testing (Hydrolysis Check) Objective->Stability Product aged? GC GC-FID (DB-5 Column) ProcessControl->GC HPLC RP-HPLC (C18, pH 6.5) Stability->HPLC Target1 Detects: - 2-Methylpyridine - 2-(Trichloromethyl)pyridine GC->Target1 Target2 Detects: - 2-Pyridinecarboxaldehyde - Picolinic Acid HPLC->Target2

Figure 1: Analytical Decision Matrix. Select GC for chlorination profiling and HPLC for hydrolysis/degradation monitoring.

Comparative Data Analysis

The following table summarizes the performance characteristics of the two primary methods based on validation studies.

FeatureMethod A: GC-FIDMethod B: RP-HPLC (UV)
Specificity High for chlorinated homologs (Mono/Di/Tri).High for hydrolysis products (Aldehydes/Acids).
Linearity (R²) > 0.999 (0.05 - 2.0 mg/mL)> 0.999 (0.01 - 1.0 mg/mL)
LOD (Limit of Detection) ~5 ppm~1 ppm (UV 254nm)
Sample Stability Low (Moisture in solvent causes degradation).High (Buffered mobile phase stabilizes analyte).
Analysis Time 12-15 mins8-10 mins
Major Limitation Thermal degradation of gem-dichloro group.Poor resolution of non-polar impurities.

Troubleshooting: The Hydrolysis Trap

A common error in 2-DMP analysis is the appearance of "Ghost Peaks" in GC chromatograms. This is often due to on-column hydrolysis .

The Mechanism

If the carrier gas is wet or the solvent (DCM/Acetonitrile) contains water, the high temperature of the injection port catalyzes the conversion of the gem-dichloro group into an aldehyde.

HydrolysisPathway DMP This compound (Analyte) Intermediate Gem-diol Intermediate (Unstable) DMP->Intermediate Hydrolysis Water + H2O (Trace Moisture) Water->Intermediate Aldehyde 2-Pyridinecarboxaldehyde (Impurity) Intermediate->Aldehyde -H2O HCl + 2 HCl Intermediate->HCl

Figure 2: Degradation Pathway. Moisture in the GC system converts the analyte into 2-pyridinecarboxaldehyde, leading to false low purity results.

Corrective Action:

  • Change GC inlet liner (glass wool can trap moisture).

  • Bake out the column at 300°C for 30 mins.

  • Use a molecular sieve trap on the carrier gas line.

References

  • United States Environmental Protection Agency (EPA). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography: Capillary Column Technique. [Link]

  • PrepChem. Preparation of 2-chloro-6-(dichloromethyl)pyridine. (Detailed synthesis and GC analysis of similar chlorinated pyridine intermediates). [Link]

  • National Institutes of Health (PubChem). 2-(Trichloromethyl)pyridine Compound Summary.[1] (Data on related impurities and physical properties). [Link][1]

Sources

2-(Dichloromethyl)pyridine: The Stabilized Electrophile & Bioisostere Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary: Beyond Standard Alkylation

In the landscape of pyridine functionalization, 2-(Chloromethyl)pyridine (2-CMP) has long been the standard "workhorse" for introducing the picolyl (


) motif. However, its utility is severely compromised by its inherent instability; the free base undergoes rapid self-polymerization, necessitating storage as a hygroscopic hydrochloride salt.

2-(Dichloromethyl)pyridine (2-DCMP) emerges not merely as a structural analog, but as a superior stabilized alternative and a versatile divergent intermediate . Unlike its monochloro counterpart, 2-DCMP possesses a geminal dichloro moiety that drastically reduces the nucleophilicity of the pyridine nitrogen, rendering the free base stable at ambient conditions.

This guide details the strategic advantages of 2-DCMP, focusing on its role as a "masked" electrophile for heterocycle synthesis and its critical function as a precursor for 2-(difluoromethyl)pyridine , a high-value bioisostere in modern drug discovery.

Technical Comparison: Stability & Reactivity Profile

The fundamental difference between the mono- and dichloro variants lies in their electronic stability and resulting handling requirements.

Table 1: Comparative Profile of Pyridine Alkylating Agents
Feature2-(Chloromethyl)pyridine (2-CMP) This compound (2-DCMP)
Structure


CAS Number 4377-33-74377-35-9
Physical State Unstable oil (free base); Solid (HCl salt)Stable liquid/low-melting solid
Stability Poor. Free base self-polymerizes rapidly via intermolecular

.
High. Electron-withdrawing chlorines reduce N-nucleophilicity, preventing self-attack.
Primary Reaction Classical

Alkylation (N-, O-, S-alkylation)
Hydrolysis (Aldehyde precursor), Halogen Exchange (Fluorination), Cyclocondensation.
Handling Must be generated in situ or stored cold/dry as HCl salt.Can be stored as a free base; compatible with standard shelf storage.
Key Application Introducing

group.
Introducing

(Bioisostere) or

(Masked).
Mechanistic Insight: The Stability Paradox

The instability of 2-CMP arises from the high nucleophilicity of the pyridine nitrogen attacking the electrophilic exocyclic carbon of a neighboring molecule, forming a pyridinium polymer. In 2-DCMP , the two geminal chlorine atoms exert a strong inductive electron-withdrawing effect (


). This significantly lowers the 

and nucleophilicity of the ring nitrogen, effectively "shutting down" the self-polymerization pathway.

StabilityMechanism cluster_0 2-(Chloromethyl)pyridine (Unstable) cluster_1 This compound (Stable) CMP_Free Free Base (Nucleophilic N) Polymer Pyridinium Polymer (Tarry Solid) CMP_Free->Polymer Rapid Self-Alkylation (Intermolecular SN2) DCMP_Free Free Base (Reduced Nucleophilicity) Stable Stable Liquid (Shelf-Stable) DCMP_Free->Stable No Self-Reaction (-I Effect of Cl2)

Figure 1: Mechanistic basis for the superior stability of 2-DCMP compared to 2-CMP.

Applications & Experimental Protocols

Application A: Synthesis of 2-(Difluoromethyl)pyridine (Bioisostere)

The


 group is a celebrated bioisostere for oxygen (ether) or carbonyl groups, modulating lipophilicity and metabolic stability. 2-DCMP is the direct precursor via Halogen Exchange (Halex).

Protocol 1: Halogen Exchange to 2-(Difluoromethyl)pyridine Context: Direct fluorination of the gem-dichloro moiety.

  • Reagents: this compound (1.0 eq), HF-Pyridine complex (Olah's reagent) or

    
    .
    
  • Procedure:

    • Charge a Teflon or Hastelloy reactor with 2-DCMP.

    • Slowly add

      
       (3-5 eq) at 0°C.
      
    • Heat the mixture to 80-100°C for 4-6 hours. Monitor by GC/MS for disappearance of starting material.

    • Quench: Pour onto ice/water mixture and neutralize with

      
       (Caution: Gas evolution).
      
    • Isolation: Extract with DCM, dry over

      
      , and distill (bp ~160°C).
      
  • Outcome: Yields >80% of 2-(difluoromethyl)pyridine. Note: This avoids the use of

    
     gas, which is far more hazardous.
    
Application B: "Masked" Aldehyde for Heterocycle Synthesis

2-DCMP serves as a robust equivalent to 2-pyridinecarboxaldehyde . Aldehydes are prone to oxidation (to carboxylic acids) upon storage. 2-DCMP can be hydrolyzed in situ or reacted directly with dinucleophiles to form heterocycles like benzimidazoles.

Protocol 2: Synthesis of 2-(2-Pyridyl)benzimidazole Context: Condensation with o-phenylenediamine.[1][2][3]

  • Reagents: this compound (10 mmol), o-phenylenediamine (10 mmol), Ethylene glycol or DMF (solvent),

    
     (20 mmol).
    
  • Procedure:

    • Dissolve o-phenylenediamine in ethylene glycol (20 mL).

    • Add 2-DCMP and base.[4][5]

    • Reflux at 140-150°C for 6 hours.

    • Mechanism:[1][4][6][7][8][9][10] In situ hydrolysis to aldehyde followed by Schiff base formation and oxidative cyclization, OR direct nucleophilic displacement of chlorines.

    • Workup: Cool to RT, pour into water. The precipitate is filtered and recrystallized from ethanol.

  • Yield: Typically 85-92%. Advantage:[7][9][10][11][12] Avoids the handling of unstable aldehydes and provides a one-pot synthesis.

Strategic Divergence Map

The following diagram illustrates how 2-DCMP acts as a divergent node in synthesis, accessing three distinct chemical spaces from a single stable precursor.

ReactionPathways DCMP This compound (Stable Precursor) Aldehyde 2-Pyridinecarboxaldehyde (In-situ Generation) DCMP->Aldehyde Hydrolysis (aq. Acid/Base) Difluoro 2-(Difluoromethyl)pyridine (Bioisostere Synthesis) DCMP->Difluoro Halex (HF-Pyridine / Et3N-3HF) Heterocycle 2-Substituted Benzimidazoles (Drug Scaffolds) DCMP->Heterocycle Condensation (Diamines) Aldehyde->Heterocycle Standard Cyclization

Figure 2: Synthetic divergence from 2-DCMP to aldehydes, fluorinated bioisosteres, and heterocycles.[1][6][8][10][13][14]

Safety & Handling

While 2-DCMP is more stable than 2-CMP, it is a potent alkylating agent and lachrymator.

  • Toxicity: Like many alkyl halides, it is a potential mutagen. Handle in a fume hood.

  • Storage: Store in a cool, dry place. Unlike 2-CMP HCl salt, it does not require inert gas blanketing for short-term storage, but long-term storage under Argon is recommended to prevent slow hydrolysis by atmospheric moisture.

  • Incompatibility: Avoid strong oxidizers and strong Lewis acids unless intended for reaction.

References

  • Synthesis of 2-(Chloromethyl)pyridine (Comparison)

    • Ash, M. L., & Pews, R. G. (1981).[15] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.[15] Journal of Heterocyclic Chemistry, 18(5), 939-940. Link

  • Fluorination of Gem-Dichlorides

    • Sashida, H., & Minamida, A. (2025). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. Molecules, 30(1), 150. Link

  • Bioisosteric Applications (Difluoromethylpyridine)

    • Gomes, B., et al. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide. RSC Medicinal Chemistry. Link

  • Benzimidazole Synthesis from Dihalomethyl Precursors

    • Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. Asian Journal of Chemistry. Link

  • General Reactivity of 2-Picolyl Chlorides

    • Rudine, A. B., Walter, M. G., & Wamser, C. C. (2010). Reaction of Dichloromethane with Pyridine Derivatives. The Journal of Organic Chemistry, 75(12), 4292–4295. Link

Sources

Structure-activity relationship (SAR) of 2-(Dichloromethyl)pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Agrochemical Scientists, and Medicinal Chemists Focus: Structure-Activity Relationship (SAR), Mechanism of Action (MoA), and Synthetic Utility

Executive Summary: The Halomethyl-Pyridine Scaffold

In the domain of nitrogen management and nitrification inhibition, 2-chloro-6-(trichloromethyl)pyridine (Nitrapyrin) stands as the "Gold Standard." However, its close analog, 2-(dichloromethyl)pyridine (and specifically the 2-chloro-6-dichloromethyl derivative), plays a critical role as both a metabolic intermediate and a comparative baseline for understanding the strict structural requirements of Ammonia Monooxygenase (AMO) inhibition.

This guide objectively compares the Dichloromethyl (


) and Trichloromethyl  (

) analogs, elucidating why the latter dominates commercial applications while the former offers unique insights into hydrolytic stability and suicide inhibition mechanisms.
Key Comparative Metrics
FeatureTrichloromethyl (Nitrapyrin) Dichloromethyl Analog 6-Chloropicolinic Acid (Metabolite)
Primary Utility Commercial Nitrification InhibitorSynthetic Intermediate / Transient MetaboliteInactive End-Product
AMO Inhibition (

)
Nanomolar (High Potency) Micromolar (Moderate/Low)Inactive (> 1 mM)
Soil Half-Life Moderate (Days to Weeks)Short (Rapid Hydrolysis)Long (Persistent & Mobile)
Mechanism Suicide Substrate (Covalent Binding)Labile AlkylatorNon-binding Anion
Lipophilicity (LogP) ~3.0 (High Soil Adsorption)~2.2 (Moderate Mobility)< 1.0 (High Leaching Risk)

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs hinges on their interaction with Ammonia Monooxygenase (AMO) , the copper-containing enzyme in Nitrosomonas bacteria responsible for the first step of nitrification (


).
The "Suicide Inhibition" Mechanism

The efficacy of 2-(trichloromethyl)pyridine derivatives is not due to simple competitive binding but rather mechanism-based inactivation (suicide inhibition). The enzyme AMO attempts to oxidize the inhibitor, inadvertently generating a highly reactive acyl-chloride-like species that covalently binds to the active site membrane proteins.

  • The

    
     Advantage:  The trichloromethyl group is chemically stable enough to reach the enzyme active site intact. Upon enzymatic attack, it releases a reactive intermediate that permanently disables the enzyme.
    
  • The

    
     Deficit:  The dichloromethyl group is significantly more susceptible to spontaneous abiotic hydrolysis  in the soil solution. It frequently degrades to the aldehyde and subsequently to the carboxylic acid (6-CPA) before it can effectively target the bacteria. Furthermore, the C-H bond in the dichloromethyl group alters the oxidative activation pathway, reducing the yield of the specific reactive species required for covalent inactivation.
    
Role of the Pyridine Ring Substituents
  • 2-Chloro Substitution: Essential for lipophilicity. The chlorine atom at the 2-position (adjacent to the ring nitrogen) reduces the basicity of the pyridine nitrogen (

    
     suppression). This prevents protonation at soil pH, keeping the molecule neutral and able to cross bacterial membranes.
    
  • 6-Position Functionalization: The steric bulk of the

    
     or 
    
    
    
    group at the 6-position protects the ring nitrogen from metabolic N-oxidation, forcing the enzyme to attack the methyl group instead.
Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the degradation and activation logic that defines the SAR of these analogs.

SAR_Pathway cluster_soil Soil Environment vs. Bacterial Cell Nitrapyrin Nitrapyrin (2-Cl-6-CCl3-Py) [Active Inhibitor] Dichloromethyl Dichloromethyl Analog (2-Cl-6-CHCl2-Py) [Transient/Lower Activity] Nitrapyrin->Dichloromethyl Reductive Dechlorination (Anaerobic Soil) AMO_Enzyme AMO Enzyme (Active Site Cu) Nitrapyrin->AMO_Enzyme Bind & Activate Aldehyde Aldehyde Intermediate (2-Cl-6-CHO-Py) Dichloromethyl->Aldehyde Rapid Hydrolysis (Abiotic) Dichloromethyl->AMO_Enzyme Weak Binding Acid 6-Chloropicolinic Acid (6-CPA) [Inactive/Mobile] Aldehyde->Acid Oxidation Inactivated Covalently Modified Enzyme (Dead) AMO_Enzyme->Inactivated Suicide Inhibition (Reactive Acyl Species)

Caption: Comparative fate of Trichloromethyl vs. Dichloromethyl analogs. The Trichloromethyl path leads primarily to enzyme inactivation, while the Dichloromethyl path favors rapid abiotic hydrolysis to inactive 6-CPA.

Experimental Methodologies

To validate the SAR claims, the following protocols are standard in the field for comparing nitrification inhibitors.

Synthesis of this compound Analogs

Context: Controlled chlorination is required to isolate the dichloromethyl species before it fully converts to the trichloromethyl product.

Protocol:

  • Reagents: 2-Picoline (2-methylpyridine), Chlorine gas (

    
    ), UV Light source (Mercury vapor lamp), Solvent (
    
    
    
    or solvent-free).
  • Procedure:

    • Charge reactor with 2-picoline and heat to 80°C.

    • Introduce

      
       gas under UV irradiation.
      
    • Critical Control Point: Monitor reaction by GC-MS. The reaction proceeds stepwise:

      
      .
      
    • Terminate gas flow when the ratio of

      
       to 
      
      
      
      is maximal (typically around 2.0-2.2 equivalents of
      
      
      ).
  • Purification: Fractional distillation is required to separate the dichloromethyl analog (b.p. approx 10-15°C lower than nitrapyrin) from the trichloromethyl product.

Soil Incubation Assay (Nitrification Inhibition)

Context: Measuring the biological efficacy of the analogs.

Protocol:

  • Soil Preparation: Sieved (2mm) agricultural soil (sandy loam preferred). Adjust moisture to 60% Water Holding Capacity (WHC).

  • Treatment:

    • Control: Ammonium Sulfate (

      
       only (100 mg N/kg soil).
      
    • Test A: Ammonium Sulfate + Nitrapyrin (0.5% w/w of N).

    • Test B: Ammonium Sulfate + this compound (0.5% w/w of N).

  • Incubation: Incubate jars at 25°C in the dark for 28 days.

  • Sampling: Extract soil samples at days 0, 7, 14, 21, and 28 using 2M

    
    .
    
  • Analysis: Colorimetric determination of

    
     and 
    
    
    
    .
  • Calculation: Calculate % Inhibition =

    
    .
    

Synthetic Utility & Reactivity[3]

While the dichloromethyl analog is a weaker inhibitor, it is a superior synthetic handle.

Reaction TypeDichloromethyl ReactivityTrichloromethyl Reactivity
Hydrolysis Facile: Yields Pyridine-2-carboxaldehyde (useful intermediate).Difficult: Requires harsh acidic/basic conditions; yields carboxylic acid.
Nucleophilic Substitution Moderate: Can form acetals or gem-difluoro analogs (via fluorination).Low: Sterically hindered and electron-rich; resistant to

.
Reduction Can be reduced back to chloromethyl or methyl.Difficult to stop partial reduction.
Synthesis Workflow Diagram

Synthesis_Utility Picoline 2-Picoline (Start) Cl2_Step + 2 Cl2 / UV Picoline->Cl2_Step Dichloromethyl This compound (Key Intermediate) Cl2_Step->Dichloromethyl Hydrolysis Hydrolysis (H2O/Base) Dichloromethyl->Hydrolysis Fluorination Fluorination (HF/SbF3) Dichloromethyl->Fluorination Chlorination + Cl2 / High Temp Dichloromethyl->Chlorination Aldehyde Pyridine-2-carboxaldehyde (Pharma Intermediate) Hydrolysis->Aldehyde Difluoro 2-(Difluoromethyl)pyridine (Bioisostere) Fluorination->Difluoro Nitrapyrin Nitrapyrin (Agrochemical) Chlorination->Nitrapyrin

Caption: The central role of the dichloromethyl analog in accessing diverse pyridine derivatives.

References

  • Vannelli, T., & Hooper, A. B. (1992). Oxidation of Nitrapyrin to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea. Applied and Environmental Microbiology, 58(7), 2321–2325.

  • Goring, C. A. I. (1962). Control of Nitrification by 2-Chloro-6-(trichloromethyl)pyridine.[1] Soil Science, 93(3), 211-218.

  • Woodward, E. E., et al. (2021). Widespread Use of the Nitrification Inhibitor Nitrapyrin: Assessing Benefits and Costs. Environmental Science & Technology, 55(10).

  • Subbarao, G. V., et al. (2006). Biological nitrification inhibition (BNI)—Is it a widespread phenomenon? Plant and Soil, 290, 1–18.

  • Dow AgroSciences. (2005). Nitrapyrin Reregistration Eligibility Decision (RED). US Environmental Protection Agency.[2]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Dichloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers in Drug Development and Chemical Synthesis

As a senior application scientist, this guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-(Dichloromethyl)pyridine. This material is a valuable reagent in synthetic chemistry; however, its hazardous properties necessitate strict adherence to safety protocols to mitigate risks to personnel and the environment. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a hazardous substance with multiple risk factors. A thorough understanding of these hazards is the foundation of safe laboratory practices.

Hazard Classification:

Hazard StatementGHS ClassificationDescription
Harmful if swallowedAcute toxicity, Oral (Category 4)Ingestion can lead to significant adverse health effects.
Causes skin irritationSkin corrosion/irritation (Category 2)Direct contact can cause redness, inflammation, and discomfort.
Causes serious eye damageSerious eye damage/eye irritation (Category 1)Poses a high risk of severe, potentially irreversible, eye injury upon contact.
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Inhalation of dust or vapors can irritate the respiratory system, leading to coughing and discomfort.

This data is compiled from multiple sources providing GHS classifications for this compound and its analogues.[1][2]

The primary hazards associated with this compound stem from its corrosive and irritant nature.[1][2] The dichloromethyl group is a reactive functional group, and the pyridine ring itself has toxicological properties. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory and should be donned before entering the designated work area.[3][4]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3][4][5] Given the risk of severe eye damage, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[1][5]

  • Hand Protection: Chemical-resistant gloves are essential.[3][4][6] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[4] Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Body Protection: A flame-resistant lab coat is required.[6] For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If there is a potential for exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[6]

PPE_Workflow cluster_ppe Personal Protective Equipment Eye_Face Chemical Splash Goggles & Full-Face Shield Hand Chemical-Resistant Gloves (Nitrile or Neoprene) Body Flame-Resistant Lab Coat & Chemical-Resistant Apron Respiratory Work in Chemical Fume Hood Researcher Researcher Researcher->Eye_Face Wear Researcher->Hand Wear Researcher->Body Wear Researcher->Respiratory Work Inside

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Storage and Handling
  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1][6][9][10] The container should be tightly sealed and clearly labeled.[6][10]

  • Handling: All manipulations, including weighing and dilutions, must be performed within a certified chemical fume hood.[7][8] Avoid creating dust.[1][6] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[6]

Step-by-Step Weighing and Dilution Protocol
  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent) inside the fume hood.

  • Weighing: Carefully transfer the desired amount of this compound from its storage container to a tared weigh boat or paper.

  • Transfer: Gently add the weighed solid to the beaker containing the appropriate solvent.

  • Dissolution: Stir the mixture until the solid is fully dissolved.

  • Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[7][8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7][8]

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6][8] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Spill Management
  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[11]

    • Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][10]

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry to the affected area.

Spill_Response_Flowchart Spill_Detected Spill Detected Assess_Severity Assess Severity Spill_Detected->Assess_Severity Minor_Spill Minor Spill (in fume hood) Assess_Severity->Minor_Spill Major_Spill Major Spill (outside fume hood) Assess_Severity->Major_Spill Alert_Area Alert Others in Area Minor_Spill->Alert_Area Yes Evacuate_Lab Evacuate Laboratory Major_Spill->Evacuate_Lab Yes Don_PPE Don Appropriate PPE Alert_Area->Don_PPE Absorb_Spill Absorb with Inert Material Don_PPE->Absorb_Spill Collect_Waste Collect in Labeled Container Absorb_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Contact_Emergency Contact Emergency Response Evacuate_Lab->Contact_Emergency Prevent_Entry Prevent Entry Contact_Emergency->Prevent_Entry

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction byproducts, must be collected in a dedicated, labeled hazardous waste container.[12][13][14][15] As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[13][14][15][16]

  • Container Management: Waste containers must be kept closed except when adding waste.[15] They should be stored in a designated satellite accumulation area.

  • Final Disposal: Disposal must be conducted through a licensed hazardous waste disposal company, typically via incineration.[13] Never dispose of this compound down the drain or in regular trash.[2][12]

References

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). University of Washington. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from [Link]

  • Pyridine: incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • Handling Corrosive Substances in the Workplace. (2023, October 4). Storemasta Blog. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (2024, March 29). University of North Carolina at Charlotte Environmental Health and Safety. Retrieved from [Link]

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.